Thiol-C10-amide-PEG8
Description
The exact mass of the compound alpha-(11-Mercapto-undecanoylamido)-omega-hydroxy octa(ethylene glycol) is 569.35975351 g/mol and the complexity rating of the compound is 464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-11-sulfanylundecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H55NO9S/c29-11-13-32-15-17-34-19-21-36-23-25-37-24-22-35-20-18-33-16-14-31-12-10-28-27(30)9-7-5-3-1-2-4-6-8-26-38/h29,38H,1-26H2,(H,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLHYTZEFFDHAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCS)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H55NO9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thiol-C10-amide-PEG8: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Thiol-C10-amide-PEG8 is a heterobifunctional linker molecule integral to the burgeoning field of targeted protein degradation. As a crucial component of Proteolysis Targeting Chimeras (PROTACs), this linker facilitates the recruitment of target proteins to E3 ubiquitin ligases, leading to their subsequent degradation by the proteasome. This guide provides an in-depth overview of the chemical properties, synthesis, and application of this compound for researchers, scientists, and professionals in drug development.
Core Chemical Properties
This compound is characterized by a thiol group at one terminus, a C10 alkyl chain, an amide bond, and a polyethylene glycol (PEG) chain of eight repeating units. This structure imparts specific functionalities essential for its role as a PROTAC linker. The terminal thiol group offers a reactive handle for conjugation to a protein of interest (POI) ligand, often through a maleimide-thiol reaction. The PEG8 moiety enhances aqueous solubility and provides a flexible spacer to orient the PROTAC molecule for effective ternary complex formation between the target protein and an E3 ligase.
| Property | Value | Citation(s) |
| Chemical Name | N-(23-hydroxy-3,6,9,12,15,18,21-heptaoxatricosan-1-yl)-11-sulfanylundecanamide | [1] |
| Molecular Formula | C27H55NO9S | [1] |
| Molecular Weight | 569.79 g/mol | [1] |
| CAS Number | 1353948-95-4 | [1] |
| Appearance | Solid Powder | [1] |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO and DMF. | |
| Storage | Recommended storage at -20°C for long-term stability. |
Synthesis of this compound
The synthesis of this compound is achieved through a standard amide coupling reaction between 11-mercaptoundecanoic acid and an amino-PEG8-alcohol derivative. A plausible synthetic route is outlined below.
Experimental Protocol: Synthesis of this compound
Materials:
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11-mercaptoundecanoic acid
-
O-(2-Aminoethyl)heptaethylene glycol (or a similarly suitable amino-PEG8-alcohol)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent (e.g., HATU)
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N-hydroxysuccinimide (NHS) or HOBt
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Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a base
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Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
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Activation of Carboxylic Acid: In a round-bottom flask, dissolve 11-mercaptoundecanoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM. Cool the mixture to 0°C in an ice bath. Add DCC (1.1 equivalents) dropwise to the solution. Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.
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Amide Coupling: In a separate flask, dissolve O-(2-Aminoethyl)heptaethylene glycol (1 equivalent) and TEA (1.5 equivalents) in anhydrous DCM.
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Reaction Mixture: Filter the activated ester solution from step 1 to remove the DCU precipitate. Add the filtered solution dropwise to the amine solution from step 2 at 0°C.
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Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification: Once the reaction is complete, wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield this compound.
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Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in PROTAC-Mediated Protein Degradation
This compound serves as a linker to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase, forming a PROTAC. This tripartite molecule facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. A common application involves targeting proteins implicated in disease, such as the bromodomain-containing protein 4 (BRD4) in cancer.
Signaling Pathway: PROTAC-Mediated Degradation of a Target Protein
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow: Assessing PROTAC Efficacy
A critical step in PROTAC development is to quantify the degradation of the target protein in a cellular context. Western blotting is a standard technique for this purpose.
References
The Strategic Role of PEG8 in PROTAC Linker Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to inducing the selective degradation of target proteins. The efficacy of these heterobifunctional molecules is critically dependent on the linker connecting the target-binding warhead to the E3 ligase-recruiting ligand. Among the diverse array of linkers, polyethylene glycol (PEG) chains, particularly those with eight ethylene glycol units (PEG8), have garnered significant attention for their ability to favorably modulate the physicochemical and pharmacological properties of PROTACs. This technical guide provides a comprehensive overview of the role of PEG8 in PROTAC linker design, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
The Multifaceted Role of the PROTAC Linker
The linker in a PROTAC is far more than a simple spacer; it is a critical determinant of the molecule's overall performance.[1] Its length, composition, and flexibility profoundly influence several key parameters that govern the efficiency of protein degradation.[2] A well-designed linker facilitates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[3] This ternary complex is the cornerstone of PROTAC activity, as it brings the E3 ligase in close proximity to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4]
PEG Linkers: A Privileged Scaffold in PROTAC Design
PEG linkers, composed of repeating ethylene glycol units, are among the most widely used linkers in PROTAC development, with statistics indicating their use in approximately 54% of reported PROTACs.[1] Their popularity stems from a unique combination of properties that address some of the inherent challenges in designing effective PROTACs.
Key Advantages of PEG Linkers:
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Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of PROTAC molecules, which are often large and hydrophobic. This is a crucial factor for their developability as therapeutic agents.
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Improved Cell Permeability: By modulating the overall polarity of the PROTAC, PEG linkers can enhance cell permeability, a critical factor for reaching intracellular targets.
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Tunable Length and Flexibility: The length of the PEG linker can be precisely controlled by varying the number of ethylene glycol units, allowing for the systematic optimization of the distance between the target protein and the E3 ligase. This flexibility can be crucial for accommodating the specific structural requirements of different target-E3 ligase pairs.
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Biocompatibility: PEG is a well-established biocompatible polymer, which minimizes the risk of toxicity.
The Specific Contribution of PEG8 Linkers
While various PEG linker lengths have been explored, the PEG8 linker has emerged as a frequently employed option in PROTAC design. The rationale for its use lies in providing a balance between sufficient length to span the distance between the target protein and the E3 ligase without inducing excessive flexibility that could lead to a high entropic penalty upon ternary complex formation.
Impact on Degradation Efficiency (DC50 and Dmax)
The length of the PEG linker has a direct and often dramatic impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal linker length is highly target-dependent.
Table 1: Comparative Degradation Efficiency of PROTACs with Varying PEG Linker Lengths
| Target Protein | E3 Ligase Ligand | Linker | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | PEG3 | 55 | 85 | |
| BRD4 | VHL | PEG4 | 20 | 95 | |
| BRD4 | VHL | PEG5 | 15 | >98 | |
| BRD4 | VHL | PEG6 | 30 | 92 | |
| H-PGDS | VHL | PEG0 | >1000 | <20 | |
| H-PGDS | VHL | PEG3 | ~100 | ~60 | |
| H-PGDS | VHL | PEG5 | ~10 | >80 |
Note: Data presented is a synthesized representation from multiple sources for illustrative purposes. Actual values may vary based on specific experimental conditions.
Influence on Cellular Permeability
Cellular permeability is a critical attribute for PROTAC efficacy. The physicochemical properties of the linker play a significant role in a PROTAC's ability to cross the cell membrane.
Table 2: Impact of PEG Linker Length on PROTAC Permeability
| PROTAC Series | Linker | PAMPA Permeability (10⁻⁶ cm/s) | Reference |
| BRD4-targeting | PEG3 | 1.8 | |
| BRD4-targeting | PEG4 | 1.5 | |
| BRD4-targeting | PEG5 | 1.3 | |
| BRD4-targeting | PEG6 | 1.1 | |
| VHL-based | 1-unit PEG | >0.002 | |
| VHL-based | 2-unit PEG | 0.6 | |
| VHL-based | 3-unit PEG | <0.03 |
Note: This table presents representative data to illustrate trends. PAMPA (Parallel Artificial Membrane Permeability Assay) is a common in vitro method to assess passive permeability.
Visualizing the PROTAC Mechanism and Experimental Workflow
Signaling Pathway of PROTAC Action
Caption: A simplified signaling pathway of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for the development and evaluation of a PROTAC.
Detailed Experimental Protocols
Western Blotting for Protein Degradation Assessment
This protocol outlines the standard procedure to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
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Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Protein quantification assay (e.g., BCA assay)
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
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Enhanced chemiluminescence (ECL) substrate
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Western blot imaging system
Procedure:
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Cell Culture and Treatment:
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Plate cells at an appropriate density in 6-well plates to achieve 70-80% confluency on the day of treatment.
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Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
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Cell Lysis:
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After treatment, wash cells with ice-cold PBS.
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Lyse the cells in RIPA buffer.
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Centrifuge the lysates to pellet cell debris and collect the supernatant.
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Protein Quantification:
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Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Western Blotting:
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Normalize the protein concentration of all samples.
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Prepare samples with Laemmli buffer and denature by boiling.
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Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody overnight at 4°C.
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Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again with TBST.
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Detection and Analysis:
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Detect the protein bands using an ECL substrate and an imaging system.
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Quantify the band intensities using densitometry software.
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Normalize the target protein levels to the loading control.
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Calculate DC50 and Dmax values from the dose-response curves.
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Caco-2 Permeability Assay
This assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.
Materials:
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Caco-2 cells
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Transwell inserts (e.g., 24-well format)
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Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
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Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
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Test PROTAC compound and control compounds (high and low permeability markers)
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LC-MS/MS system for sample analysis
Procedure:
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Cell Seeding and Differentiation:
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Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density.
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Culture the cells for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions. The integrity of the monolayer should be verified by measuring the transepithelial electrical resistance (TEER).
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Permeability Assay (Apical to Basolateral - A-B):
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Wash the cell monolayer with pre-warmed transport buffer.
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Add the test PROTAC solution (at a known concentration in transport buffer) to the apical (A) compartment.
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Add fresh transport buffer to the basolateral (B) compartment.
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Incubate the plate at 37°C with gentle shaking.
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At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh buffer.
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At the end of the experiment, collect the final sample from the apical compartment.
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Permeability Assay (Basolateral to Apical - B-A):
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Perform the assay in the reverse direction to assess active efflux. Add the PROTAC solution to the basolateral compartment and sample from the apical compartment.
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-
Sample Analysis:
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Analyze the concentration of the PROTAC in all collected samples using a validated LC-MS/MS method.
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-
Data Analysis:
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Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
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Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux transporters.
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Conclusion
The linker is a pivotal component in the design of efficacious PROTACs, and PEG linkers, particularly PEG8, offer a versatile and effective means to optimize their properties. The hydrophilicity, biocompatibility, and tunable length of PEG linkers contribute to improved solubility and cell permeability, which are critical for in vivo activity. While the optimal linker length is target-specific and requires empirical determination, the strategic use of PEG8 linkers provides a strong starting point for the development of potent and drug-like protein degraders. The experimental protocols and visualizations provided in this guide offer a framework for the rational design and evaluation of next-generation PROTACs.
References
Thiol-C10-amide-PEG8 mechanism of action in protein degradation
An in-depth technical guide on the role and mechanism of Thiol-C10-amide-PEG8 in protein degradation.
Introduction
The field of targeted protein degradation has opened new avenues for therapeutic intervention by enabling the selective elimination of disease-causing proteins. A key technology in this area is the use of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific proteins. While "this compound" does not describe a complete, active PROTAC, it represents a sophisticated chemical linker that would be a critical component of such a molecule. This guide details the putative mechanism of action, experimental evaluation, and structural role of a PROTAC incorporating a this compound linker.
A PROTAC molecule is comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. The this compound structure describes a linker with specific chemical properties designed to optimize the function of the resulting PROTAC.
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Thiol (-SH group): This functional group can be used for conjugation to other molecules or may be part of a warhead for covalent binding to the target protein.
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C10-amide: A ten-carbon alkyl chain with an amide bond provides a specific length and rigidity to the linker, which is crucial for the proper orientation of the target protein and the E3 ligase to form a productive ternary complex.
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PEG8 (8-unit polyethylene glycol): The PEG component enhances the solubility and pharmacokinetic properties of the PROTAC molecule, which can improve its cell permeability and overall efficacy.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The primary mechanism of action for a PROTAC is to co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC containing a this compound linker would function by bringing a target protein and an E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. Once the target protein is polyubiquitinated, it is recognized and degraded by the 26S proteasome. The PROTAC molecule is then released and can act catalytically to induce the degradation of additional target protein molecules.
Quantitative Analysis of PROTAC Efficacy
The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the Dmax, which represents the maximum percentage of protein degradation achievable.
| Parameter | Description | Hypothetical Value |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | 15 nM |
| Dmax | The maximum percentage of protein degradation observed. | 95% |
| t1/2 of Degradation | The time required to degrade 50% of the target protein at a given PROTAC concentration. | 2 hours |
Experimental Protocols
The evaluation of a PROTAC's efficacy involves a series of in vitro experiments to confirm target engagement, ubiquitination, and degradation.
Western Blotting for Protein Degradation
This is the most common method to quantify the reduction in target protein levels.
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Cell Culture and Treatment: Plate cells (e.g., HEK293T, or a cancer cell line expressing the target protein) and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours).
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Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
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Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
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Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities to determine the percentage of protein degradation relative to a vehicle-treated control.
Immunoprecipitation for Ubiquitination
This assay confirms that the degradation is occurring via the ubiquitin-proteasome system.
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Cell Treatment: Treat cells with the PROTAC for a shorter duration (e.g., 4-8 hours) to capture the ubiquitinated protein before it is fully degraded. It is also common to co-treat with a proteasome inhibitor (e.g., MG132) to allow the accumulation of polyubiquitinated proteins.
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Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using an antibody specific to the protein of interest.
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Western Blotting: Elute the immunoprecipitated protein and analyze it by Western blotting using an antibody that recognizes ubiquitin. A smear of high-molecular-weight bands indicates polyubiquitination of the target protein.
Conclusion
The this compound chemical structure represents a highly versatile and functional linker for the development of PROTACs. Its specific composition is designed to ensure an appropriate spatial arrangement for the formation of a productive ternary complex, while also providing favorable solubility and pharmacokinetic properties. The evaluation of a PROTAC containing such a linker requires rigorous experimental validation, including quantitative assessment of protein degradation and confirmation of the underlying mechanism of action through ubiquitination assays. The continued development of novel linkers like this compound is essential for advancing the field of targeted protein degradation and realizing its full therapeutic potential.
The Strategic Role of the C10-Amide Moiety in PROTAC Linker Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to eliminate disease-causing proteins. A PROTAC molecule is composed of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that tethers these two elements. The linker is not merely a passive connector but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. This guide delves into the specific function of the C10-amide moiety within PROTAC linkers, providing a comprehensive overview of its impact on key performance parameters.
The Amide Bond: A Double-Edged Sword in PROTAC Design
Amide bonds are frequently employed in PROTAC synthesis due to the reliability and predictability of amide coupling reactions.[1] However, the amide group itself can present challenges to the development of orally bioavailable drugs. As a hydrogen bond donor, the amide moiety can contribute to a high polar surface area, which is often associated with poor absorption, distribution, metabolism, and excretion (ADME) properties.[2]
The C10-Alkyl Chain: A Modulator of Physicochemical Properties
The "C10" in a C10-amide linker refers to a ten-carbon alkyl chain. The length and composition of the alkyl chain in a PROTAC linker are pivotal in modulating its physicochemical properties and, consequently, its biological activity.
Impact on Permeability: Longer alkyl chains, such as a C10 chain, increase the lipophilicity of the PROTAC molecule.[][] This can enhance passive diffusion across the cell membrane, a critical step for PROTACs to reach their intracellular targets. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.[] Therefore, the optimal alkyl chain length represents a balance between sufficient lipophilicity for membrane traversal and adequate solubility for systemic exposure. Studies on PROTACs with varying alkyl chain lengths have shown that there is often an optimal length for maximal cellular activity, with shorter and longer linkers being less effective.
Influence on Ternary Complex Formation: The linker's length and flexibility are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). A linker that is too short may create steric hindrance, preventing the two proteins from coming together effectively. Conversely, a very long and flexible linker might lead to an entropic penalty upon binding, potentially destabilizing the ternary complex. The C10-alkyl chain provides significant conformational flexibility, allowing the PROTAC to adopt an optimal orientation for productive ubiquitination of the target protein.
Quantitative Analysis of Alkyl Linker Length on PROTAC Activity
While specific data for a C10-amide linker is not extensively published as a standalone case study, the impact of linker length has been systematically investigated. The following table summarizes data from a study on PROTACs targeting TANK-binding kinase 1 (TBK1) with linkers of varying lengths, which provides a strong indication of how a C10-amide linker (approximately 11-12 atoms in length) would be expected to perform.
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation | - |
| 12-29 | Submicromolar | > 90 |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
Table 1: Effect of linker length on the degradation of TBK1 by PROTACs. Data sourced from a review by Troup, et al.
This data clearly demonstrates that a minimum linker length is required for degradation activity, with a C10-alkyl chain falling within the optimal range for potent degradation.
Visualizing the PROTAC Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for evaluating PROTAC efficacy.
Detailed Experimental Protocols
A critical aspect of PROTAC development is the rigorous experimental validation of their properties. Below are detailed methodologies for key assays.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: PAMPA is a non-cell-based assay that assesses the passive permeability of a compound across an artificial lipid membrane, mimicking the lipid barrier of the cell.
Protocol:
-
Preparation of the Donor Plate:
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A 96-well filter plate (e.g., Millipore MultiScreen-IP) serves as the donor plate.
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The filter membrane of each well is coated with a solution of a lipid mixture (e.g., 2% (w/v) lecithin in dodecane) to form the artificial membrane.
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The PROTAC is dissolved in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) at a known concentration (e.g., 100 µM) to create the donor solution.
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The donor solution is added to the wells of the donor plate.
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Preparation of the Acceptor Plate:
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A 96-well acceptor plate is filled with buffer, which may contain a small percentage of a solubilizing agent (e.g., DMSO) to match the donor solution.
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Assay Incubation:
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The donor plate is placed on top of the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor buffer.
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The assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).
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-
Quantification:
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After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
-
Calculation of Permeability Coefficient (Pe):
-
The effective permeability (Pe) is calculated using the following equation:
where:
-
[C_A(t)] is the concentration of the compound in the acceptor well at time t.
-
[C_eq] is the equilibrium concentration.
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the area of the membrane.
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t is the incubation time.
-
-
Metabolic Stability Assay in Human Plasma
Principle: This assay evaluates the stability of a PROTAC in the presence of plasma enzymes, which can metabolize the compound.
Protocol:
-
Compound Incubation:
-
The PROTAC is incubated in human plasma at a final concentration of, for example, 1 µM.
-
The incubation is carried out at 37°C in a shaking water bath.
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-
Time Points:
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Aliquots of the plasma-PROTAC mixture are taken at various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
-
Reaction Quenching:
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The enzymatic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
-
-
Sample Processing:
-
The samples are vortexed and centrifuged to precipitate plasma proteins.
-
The supernatant, containing the remaining PROTAC, is collected.
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-
Quantification:
-
The concentration of the parent PROTAC in the supernatant is quantified by LC-MS/MS.
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-
Data Analysis:
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The percentage of the PROTAC remaining at each time point is plotted against time.
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The half-life (t1/2) of the PROTAC in plasma is calculated from the slope of the natural logarithm of the remaining percentage versus time.
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Biophysical Assays for Ternary Complex Formation
a) Surface Plasmon Resonance (SPR)
Principle: SPR measures the binding of an analyte (e.g., PROTAC and POI) to a ligand (e.g., E3 ligase) immobilized on a sensor chip in real-time.
Protocol:
-
Chip Preparation:
-
The E3 ligase (e.g., VHL complex) is immobilized on a sensor chip (e.g., a CM5 chip via amine coupling or a streptavidin chip if the ligase is biotinylated).
-
-
Binary Interaction Analysis:
-
To determine the binding affinity of the PROTAC to the E3 ligase, solutions of the PROTAC at various concentrations are flowed over the chip, and the binding response is measured.
-
Similarly, the binding of the PROTAC to the POI can be measured by immobilizing the POI.
-
-
Ternary Complex Formation:
-
To measure ternary complex formation, a constant concentration of the POI is mixed with varying concentrations of the PROTAC, and this mixture is flowed over the immobilized E3 ligase.
-
An increase in the binding response compared to the PROTAC alone indicates the formation of the ternary complex.
-
-
Data Analysis:
-
The sensorgram data is fitted to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, steady-state affinity for ternary complex) to determine kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).
-
Cooperativity (α) can be calculated as the ratio of the KD of the PROTAC for the E3 ligase in the absence and presence of the POI.
-
b) Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat change that occurs upon binding of molecules, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation:
-
The E3 ligase is placed in the sample cell of the calorimeter.
-
The PROTAC is loaded into the injection syringe.
-
-
Titration:
-
The PROTAC is injected in small aliquots into the E3 ligase solution.
-
The heat released or absorbed upon each injection is measured.
-
-
Ternary Complex Measurement:
-
To measure ternary complex formation, the E3 ligase is pre-saturated with the POI in the sample cell, and the PROTAC is titrated into this mixture.
-
-
Data Analysis:
-
The binding isotherm is generated by plotting the heat change per injection against the molar ratio of the titrant.
-
This isotherm is fitted to a suitable binding model to determine the stoichiometry (n), binding affinity (KD), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
Conclusion
The C10-amide moiety in a PROTAC linker plays a multifaceted role in determining the overall efficacy of the molecule. The amide bond provides a synthetically accessible and stable connection point, while the ten-carbon alkyl chain is a key modulator of physicochemical properties. By increasing lipophilicity, the C10 chain can enhance cell permeability, a common hurdle in PROTAC development. Furthermore, its length and flexibility are critical for enabling the formation of a productive ternary complex, which is the cornerstone of PROTAC-mediated protein degradation. The rational design of PROTACs, including the careful selection of linker components like the C10-amide, supported by rigorous experimental validation, is paramount to advancing this promising therapeutic modality.
References
Thiol-C10-amide-PEG8 for Novel PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately dictating the efficiency and selectivity of protein degradation.
This technical guide focuses on the application of the Thiol-C10-amide-PEG8 linker in the development of novel PROTACs. This linker possesses a polyethylene glycol (PEG) chain, which can enhance solubility and cell permeability, a C10 alkyl chain for appropriate spacing, and a terminal thiol group that can be utilized for various conjugation strategies, including the potential for covalent or reversible covalent interactions.
To illustrate the practical application of this linker, this guide will present a representative case study for the development of a hypothetical PROTAC, PROTAC-X , targeting a well-validated cancer target. This guide will provide detailed experimental protocols, quantitative data presentation, and visualizations of key processes and pathways.
PROTAC-X: A Representative Case Study
For the purpose of this guide, we will consider the development of PROTAC-X , a hypothetical PROTAC designed to target Bruton's tyrosine kinase (BTK) , a clinically validated target in B-cell malignancies. PROTAC-X will utilize the This compound linker to connect a known BTK inhibitor (the "warhead") to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
Components of PROTAC-X:
-
Warhead: A derivative of a potent BTK inhibitor, modified with a suitable attachment point for the linker.
-
E3 Ligase Ligand: A well-characterized VHL ligand.
-
Linker: this compound.
Data Presentation: Characterization of PROTAC-X
The successful development of a PROTAC requires rigorous characterization of its biochemical and cellular activities. The following tables summarize the hypothetical, yet representative, quantitative data for PROTAC-X.
Table 1: Biochemical and Biophysical Properties of PROTAC-X
| Parameter | Value | Description |
| Binding Affinity (Kd) to BTK | 50 nM | Measures the affinity of the warhead portion of PROTAC-X to the target protein. |
| Binding Affinity (Kd) to VHL | 150 nM | Measures the affinity of the E3 ligase ligand portion of PROTAC-X to the VHL E3 ligase. |
| Ternary Complex Cooperativity (α) | 5 | A value greater than 1 indicates positive cooperativity, where the binding of one protein enhances the binding of the other to the PROTAC. |
Table 2: Cellular Activity of PROTAC-X in a B-Cell Lymphoma Cell Line
| Parameter | Value | Description |
| DC50 | 25 nM | The concentration of PROTAC-X required to degrade 50% of the target BTK protein. A lower DC50 indicates higher potency. |
| Dmax | >90% | The maximum percentage of target protein degradation achieved. A higher Dmax indicates greater efficacy. |
| IC50 (Cell Viability) | 100 nM | The concentration of PROTAC-X that inhibits 50% of cell viability, indicating its cytotoxic effect on cancer cells. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful development and evaluation of PROTACs. The following are representative protocols that could be used to generate the data presented above.
Protocol 1: Synthesis of PROTAC-X
This protocol describes a potential synthetic route for coupling the BTK inhibitor warhead, the this compound linker, and the VHL ligand.
Workflow for PROTAC-X Synthesis
An In-depth Technical Guide to the Thiol Group Reactivity in Thiol-C10-amide-PEG8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-C10-amide-PEG8 is a heterobifunctional linker molecule integral to the synthesis of advanced bioconjugates, most notably Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure features a terminal thiol (-SH) group, a ten-carbon alkyl chain (C10), an amide linkage, and an eight-unit polyethylene glycol (PEG8) chain. This unique combination of a hydrophobic alkyl chain and a hydrophilic PEG spacer influences its solubility and conformational flexibility, which are critical for its function in biological systems.[3][4]
The reactivity of the terminal thiol group is the cornerstone of this linker's utility, enabling covalent conjugation to various molecules of interest. This guide provides a comprehensive exploration of the thiol group's reactivity in this compound, offering insights into its chemical behavior, methods for its quantification, and its application in bioconjugation strategies.
Chemical Properties of the Thiol Group
The thiol group (-SH) of this compound is a potent nucleophile, particularly in its deprotonated thiolate form (-S⁻). The reactivity of the thiol is critically dependent on its acidity, which is defined by its pKa value.
Acidity and pKa
This implies that at physiological pH (~7.4), the majority of the thiol groups will be in the protonated state. To enhance reactivity for conjugation reactions, it is common to perform these reactions at a slightly alkaline pH (typically 7.5-8.5) to increase the concentration of the highly reactive thiolate anion.
Redox Chemistry
The thiol group is susceptible to oxidation, which can lead to the formation of disulfide bonds (-S-S-). This can occur through self-oxidation of two this compound molecules or by reaction with other thiol-containing molecules. This redox sensitivity is an important consideration during storage and handling of the compound. To prevent unwanted disulfide bond formation, it is advisable to store this compound under an inert atmosphere and to use deoxygenated buffers during conjugation reactions.
Reactivity and Common Conjugation Chemistries
The nucleophilic nature of the thiol group in this compound allows it to participate in several highly efficient and specific conjugation reactions. The most common of these are thiol-maleimide and thiol-haloacetamide reactions.
Thiol-Maleimide Reaction
The reaction of a thiol with a maleimide is a Michael addition reaction that forms a stable thioether bond. This reaction is highly specific for thiols at near-neutral pH and proceeds rapidly.
The kinetics of the thiol-maleimide reaction are pH-dependent, with the rate increasing as the pH approaches and surpasses the pKa of the thiol, due to the increased concentration of the thiolate anion.
Thiol-Haloacetamide Reaction
Thiol groups readily react with haloacetamides (e.g., iodoacetamide or bromoacetamide) via a nucleophilic substitution (SN2) reaction. This reaction results in the formation of a stable thioether linkage and the displacement of the halide ion.
This reaction is also pH-dependent and is typically carried out at a pH between 7 and 9.
Quantitative Data Summary
While specific experimental data for this compound is limited, the following table summarizes typical quantitative data for similar long-chain alkyl thiol-PEG molecules.
| Parameter | Typical Value | Conditions | Notes |
| Thiol pKa | 9.5 - 10.5 | Aqueous Solution, 25°C | The exact value is influenced by the local chemical environment. |
| Thiol-Maleimide Reaction Half-life | 1 - 10 minutes | pH 7.4, Room Temperature | Highly dependent on reactant concentrations and pH. |
| Thiol-Iodoacetamide Reaction Half-life | 5 - 30 minutes | pH 8.0, Room Temperature | Generally slower than the thiol-maleimide reaction. |
Experimental Protocols
Quantification of Thiol Groups using Ellman's Reagent
This protocol provides a method to determine the concentration of free thiol groups in a solution of this compound.
Materials:
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
This compound sample of unknown concentration
-
Cysteine or other thiol standard of known concentration
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare DTNB Solution: Dissolve DTNB in the Reaction Buffer to a final concentration of 4 mg/mL.
-
Prepare Standard Curve: a. Prepare a stock solution of the thiol standard (e.g., 1 mM Cysteine) in the Reaction Buffer. b. Perform serial dilutions of the stock solution to create a series of standards with known concentrations.
-
Reaction: a. In a microplate well or cuvette, add 50 µL of the DTNB solution to 250 µL of each standard and the this compound sample. b. Add 2.2 mL of Reaction Buffer to each well/cuvette. c. Incubate at room temperature for 15 minutes.
-
Measurement: Measure the absorbance at 412 nm using a spectrophotometer.
-
Calculation: a. Plot the absorbance of the standards against their known concentrations to generate a standard curve. b. Use the standard curve to determine the concentration of the this compound sample.
General Protocol for Conjugation to a Maleimide-functionalized Protein
This protocol outlines a general procedure for conjugating this compound to a protein containing a maleimide group.
Materials:
-
Maleimide-functionalized protein in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Reaction Buffer: Phosphate buffer, pH 7.5-8.0, containing 1 mM EDTA (degassed)
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve Reagents: Dissolve the maleimide-functionalized protein and this compound in the Reaction Buffer.
-
Conjugation: a. Add a 5- to 20-fold molar excess of this compound to the protein solution. b. Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quenching: Add a small excess of the quenching reagent to react with any unreacted maleimide groups.
-
Purification: Purify the resulting conjugate using size-exclusion chromatography to remove excess this compound and quenching reagent.
-
Characterization: Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.
Application in PROTAC Synthesis and Mechanism of Action
This compound is a key component in the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of target proteins.
PROTAC Synthesis Workflow
The thiol group of this compound serves as a reactive handle to ligate a ligand for a target protein of interest (POI) or an E3 ubiquitin ligase.
PROTAC-Mediated Protein Degradation Pathway
Once synthesized, the PROTAC facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Conclusion
The thiol group of this compound provides a versatile and highly reactive functional handle for the synthesis of complex bioconjugates. Its predictable reactivity with maleimides and haloacetamides, coupled with the favorable physicochemical properties imparted by the C10-amide-PEG8 linker, makes it an invaluable tool for researchers in drug discovery and chemical biology. A thorough understanding of its thiol chemistry is paramount for the successful design and implementation of novel therapeutic and research agents.
References
The Cornerstone of Proteomic Innovation: A Technical Guide to PEGylated Linkers
For Researchers, Scientists, and Drug Development Professionals
The strategic use of Polyethylene Glycol (PEG) linkers has become a foundational principle in proteomics, driving significant advancements in therapeutics and diagnostics. The covalent attachment of PEG chains to proteins, a process known as PEGylation, offers a powerful method to enhance the pharmacokinetic and pharmacodynamic properties of biomolecules. This in-depth technical guide explores the core principles of utilizing PEGylated linkers, providing a comprehensive resource for researchers, scientists, and drug development professionals.
Core Principles of PEGylation
PEGylation is the process of attaching one or more PEG chains to a protein or peptide.[1] This modification can profoundly alter the physicochemical properties of the parent molecule, leading to several therapeutic benefits.[1]
The Structure and Types of PEG Linkers
PEG is a biocompatible, non-toxic, and non-immunogenic polymer of repeating ethylene glycol units.[2] PEG linkers are chemically activated forms of PEG designed to react with specific functional groups on proteins. They can be broadly categorized based on their structure and properties:
-
Monodisperse vs. Polydisperse: Monodisperse PEGs have a single, defined molecular weight, whereas polydisperse PEGs are a mixture of molecules with a range of molecular weights.[3] The use of monodisperse PEGs is crucial for creating homogeneous bioconjugates with consistent properties.
-
Linear vs. Branched: Linear PEGs consist of a single chain, while branched PEGs have multiple PEG chains extending from a central core. Branched PEGs can offer a greater hydrodynamic radius, further enhancing stability and circulation time.[4]
-
Cleavable vs. Non-cleavable: Non-cleavable linkers form a stable, permanent bond between the PEG and the protein. Cleavable linkers, on the other hand, are designed to break under specific physiological conditions (e.g., in the acidic environment of a tumor or in the presence of specific enzymes), allowing for the controlled release of the native protein or a therapeutic payload. This is particularly advantageous in drug delivery applications.
Advantages of PEGylation in Proteomics
The covalent attachment of PEG chains to a protein can significantly improve its therapeutic profile:
-
Prolonged Circulatory Half-Life: The increased hydrodynamic size of a PEGylated protein reduces its rate of renal clearance, leading to a longer circulation time in the bloodstream. This allows for less frequent dosing, improving patient compliance.
-
Reduced Immunogenicity: The PEG chains can mask epitopes on the protein surface, reducing its recognition by the immune system and minimizing the risk of an immunogenic response.
-
Enhanced Solubility and Stability: PEG is highly soluble in aqueous solutions and can increase the solubility of hydrophobic proteins. PEGylation can also protect proteins from proteolytic degradation, enhancing their stability.
-
Improved Pharmacokinetics: By altering the size and charge of a protein, PEGylation can optimize its absorption, distribution, metabolism, and excretion (ADME) profile.
Challenges and Considerations
Despite its numerous advantages, PEGylation also presents some challenges:
-
Potential for Reduced Bioactivity: The attachment of PEG chains near the active site of a protein can cause steric hindrance, potentially reducing its biological activity. The retained activity of PEGylated products can vary widely, from as low as 7% to as high as 98% depending on the PEGylation method and the size of the attached PEG.
-
Heterogeneity of PEGylated Products: Non-specific PEGylation can result in a heterogeneous mixture of products with varying numbers of PEG chains attached at different sites, complicating characterization and manufacturing.
-
Potential Immunogenicity of PEG: Although generally considered non-immunogenic, there is growing evidence that PEG itself can elicit an immune response, leading to the production of anti-PEG antibodies. This can result in the accelerated clearance of PEGylated drugs and potential hypersensitivity reactions.
-
Increased Viscosity: The addition of PEG can lead to a significant increase in the viscosity of protein formulations.
Quantitative Impact of PEGylation on Protein Properties
The effects of PEGylation are quantifiable and depend on factors such as the size and structure of the PEG linker, the site of attachment, and the properties of the protein itself.
| Property | Effect of PEGylation | Quantitative Data Example | Reference(s) |
| Pharmacokinetics (Half-life) | Significant increase | The attachment of a 40 kDa branched PEG to interferon resulted in a 20-fold increase in its half-life in humans. | |
| Biological Activity | Can be reduced | PEGylation of interferon with a 40 kDa branched PEG resulted in a reduction of its in vitro activity to 7% of the native protein. | |
| Thermodynamic Stability | Can be increased, decreased, or have no effect | The impact of PEGylation on the thermodynamic stability of alpha-1 antitrypsin was found to be neutral, regardless of PEG size or attachment site. | |
| Resistance to Proteolysis | Increased | Conjugation to a 2-armed 40 kDa PEG greatly improved the proteolytic resistance of alpha-1 antitrypsin. | |
| Liver Uptake | Decreased with increasing PEG length | Increasing PEG length from 2 kDa to 30 kDa on DNA polyplexes systematically decreased liver uptake, with 30 kDa PEG reducing it to 13% of the dose. | |
| Immunogenicity | Generally reduced, but anti-PEG antibodies can form | PEGylated proteins can elicit high levels of anti-PEG antibodies, primarily IgM and IgG1. |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and characterization of PEGylated proteins.
N-Terminal Specific PEGylation via Reductive Amination
This protocol describes a common method for site-specific PEGylation at the N-terminus of a protein.
-
Protein Preparation: Buffer exchange the protein into a reaction buffer with a pH of around 5.0-6.5 to favor the reaction at the N-terminal α-amino group over the ε-amino groups of lysine residues.
-
PEG Reagent Preparation: Dissolve a PEG-aldehyde derivative (e.g., mPEG-propionaldehyde) in the reaction buffer. A molar excess of the PEG reagent (typically 5- to 20-fold) is used.
-
Reductive Amination Reaction: Add the PEG-aldehyde solution to the protein solution.
-
Addition of Reducing Agent: Add a reducing agent, such as sodium cyanoborohydride (NaCNBH₃), to the reaction mixture to reduce the initially formed Schiff base to a stable secondary amine linkage.
-
Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specified time (typically several hours to overnight) with gentle mixing.
-
Quenching the Reaction: Stop the reaction by adding a quenching reagent, such as Tris buffer, which will react with any remaining PEG-aldehyde.
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
Characterization of PEGylated Proteins by Size-Exclusion Chromatography (SEC)
SEC is a fundamental technique for analyzing the size and heterogeneity of PEGylated proteins.
-
System Setup: Equilibrate an SEC column (e.g., TSKgel G3000SWXL) with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate.
-
Sample Preparation: Prepare the PEGylated protein sample by diluting it in the mobile phase to an appropriate concentration.
-
Injection: Inject a defined volume of the sample onto the SEC column.
-
Separation: The molecules will separate based on their hydrodynamic radius. Larger molecules (higher degree of PEGylation or aggregates) will elute earlier, while smaller molecules (unconjugated protein) will elute later.
-
Detection: Monitor the elution profile using a UV detector at 280 nm to detect the protein. An evaporative light scattering detector (ELSD) can be used in series to detect the PEG component, which has a weak UV absorbance.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention times and peak areas of the different species (e.g., non-PEGylated, mono-PEGylated, di-PEGylated, and aggregates). This allows for the quantification of the degree of PEGylation and the level of aggregation.
Mass Spectrometry Analysis of PEGylated Proteins
Mass spectrometry (MS) is a powerful tool for determining the precise mass and identifying the sites of PEGylation.
-
Sample Preparation: The PEGylated protein sample may require desalting or buffer exchange into a volatile buffer (e.g., ammonium acetate) compatible with MS.
-
Liquid Chromatography (LC) Separation (Optional but Recommended): Separate the different PEGylated species using reverse-phase (RP) or size-exclusion (SEC) chromatography coupled to the mass spectrometer (LC-MS).
-
Ionization: Ionize the sample using electrospray ionization (ESI).
-
Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the ions in a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.
-
Charge Deconvolution: The resulting mass spectrum will show a complex pattern of multiply charged ions due to the heterogeneity of the PEG. Use deconvolution software to convert the m/z spectrum into a zero-charge mass spectrum, which will show the mass distribution of the different PEGylated species.
-
Peptide Mapping for Site Identification: To identify the specific amino acid residues where PEG is attached, perform peptide mapping.
-
Digestion: Digest the PEGylated protein into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Separate the peptides by LC and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis: Search the MS/MS data against the protein sequence to identify the peptides and pinpoint the mass shift corresponding to the PEG modification on specific amino acids.
-
Applications and Workflows in Drug Development
PEGylated linkers are integral to the development of advanced biotherapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. PEG linkers are often incorporated to improve the solubility and stability of the ADC and to provide a defined spacer between the antibody and the drug.
References
The Emergence of Thiol-C10-amide-PEG8: A Technical Guide to a Key PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
The Central Role of the Linker in PROTAC Design
PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical determinants of the stability and geometry of this ternary complex, which in turn dictates the efficiency of protein degradation.
PEG-based linkers, such as Thiol-C10-amide-PEG8, are widely employed in PROTAC design due to their advantageous properties. The ethylene glycol repeats enhance aqueous solubility, a common challenge for large, often hydrophobic PROTAC molecules. Furthermore, the flexibility of the PEG chain can be crucial for allowing the warhead and the E3 ligase ligand to adopt an optimal orientation for ternary complex formation.
Deconstructing this compound: A Rationale for its Design
The structure of this compound is a deliberate combination of functional motifs, each contributing to its overall utility as a PROTAC linker:
-
Thiol Group (-SH): This functional group provides a reactive handle for conjugation to a warhead or E3 ligase ligand, typically through a maleimide-thiol reaction or by alkylation.
-
C10 Alkyl Chain: The ten-carbon aliphatic chain provides a significant degree of hydrophobicity and length, which can influence cell permeability and the spatial separation of the two ends of the PROTAC.
-
Amide Bond (-CONH-): Amide bonds are synthetically accessible and offer a degree of rigidity to the linker.
-
PEG8 Chain: The eight-unit polyethylene glycol chain is the primary determinant of the linker's hydrophilicity and provides substantial flexibility and length.
The combination of a hydrophobic alkyl chain and a hydrophilic PEG chain allows for a balance of properties that can be fine-tuned to optimize the performance of a PROTAC for a specific target.
Synthesis of this compound: A Plausible Experimental Protocol
While a specific, published protocol for the synthesis of this compound is not available, a plausible and robust synthetic route can be proposed based on established methodologies for the synthesis of similar bifunctional PEG linkers. The following is a representative experimental protocol.
Materials:
-
11-Bromoundecanoic acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Amino-PEG8-alcohol
-
Potassium thioacetate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Ethanol
-
Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Step 1: Activation of 11-Bromoundecanoic Acid
-
Dissolve 11-bromoundecanoic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise to the solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude NHS ester of 11-bromoundecanoic acid. This can be used in the next step without further purification.
Step 2: Amide Bond Formation with Amino-PEG8-alcohol
-
Dissolve the crude NHS ester of 11-bromoundecanoic acid (1.0 eq) and Amino-PEG8-alcohol (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add triethylamine (1.5 eq) to the solution to act as a base.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, remove the DMF under reduced pressure.
-
Purify the resulting bromo-C10-amide-PEG8-alcohol by silica gel column chromatography.
Step 3: Introduction of the Thiol Group
-
Dissolve the purified bromo-C10-amide-PEG8-alcohol (1.0 eq) in ethanol.
-
Add potassium thioacetate (1.5 eq) to the solution.
-
Reflux the reaction mixture for 4 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in a mixture of ethanol and 1M HCl.
-
Stir the solution at room temperature for 2 hours to hydrolyze the thioacetate.
-
Neutralize the solution with 1M NaOH.
-
Extract the product with DCM.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product, this compound, by silica gel column chromatography to yield the desired linker.
Application in PROTAC Assembly: A Workflow
The synthesized this compound linker is a versatile building block for the construction of PROTACs. A typical workflow for its use is as follows:
Caption: A generalized workflow for the synthesis and application of this compound in PROTAC development.
Characterization of the Synthesized Linker
To ensure the successful synthesis and purity of this compound, a combination of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the presence of all expected functional groups and the overall structure of the molecule. The characteristic peaks for the thiol proton, the methylene groups of the C10 chain, the amide proton, and the repeating ethylene glycol units of the PEG8 chain should be identifiable.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized linker, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product. A single, sharp peak indicates a high degree of purity.
Quantitative Data and Structure-Activity Relationship (SAR)
While specific quantitative data for PROTACs utilizing the this compound linker is not publicly available, the importance of linker length and composition is well-documented in the literature. The following tables summarize representative data from studies on other PROTACs, illustrating the impact of varying PEG linker length on degradation efficiency.
Table 1: Effect of PEG Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC A | 4-unit PEG | 25 | >95 |
| PROTAC B | 6-unit PEG | 10 | >95 |
| PROTAC C | 8-unit PEG | 5 | >95 |
| PROTAC D | 12-unit PEG | 50 | 80 |
Data is hypothetical and for illustrative purposes only, based on trends observed in the literature.
Table 2: Influence of Linker Composition on BTK Degradation
| PROTAC | Linker Composition | DC50 (nM) | Cell Permeability |
| PROTAC X | C12 Alkyl | 100 | High |
| PROTAC Y | 4-unit PEG | 20 | Moderate |
| PROTAC Z | 8-unit PEG | 5 | Low |
Data is hypothetical and for illustrative purposes only, based on trends observed in the literature.
These tables highlight a common trend in PROTAC development: there is often an optimal linker length for maximal degradation efficiency. Linkers that are too short may not allow for the proper formation of the ternary complex, while linkers that are too long can lead to reduced efficacy.
The PROTAC Mechanism: A Signaling Pathway
The underlying mechanism of action for all PROTACs, including those utilizing a this compound linker, is the hijacking of the ubiquitin-proteasome system.
Caption: The catalytic cycle of a PROTAC, leading to the degradation of a target protein.
Conclusion
This compound represents a valuable tool in the armamentarium of medicinal chemists and drug discovery scientists working on targeted protein degradation. Its modular design, incorporating both hydrophobic and hydrophilic elements, provides a versatile platform for the construction of effective PROTACs. While a detailed historical account of its specific origins remains to be fully elucidated, the principles behind its design and the methodologies for its synthesis and application are well-established within the broader context of PROTAC linker development. This guide provides a comprehensive technical overview to aid researchers in the rational design and synthesis of novel protein degraders, ultimately contributing to the advancement of this transformative therapeutic modality.
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using Thiol-C10-amide-PEG8
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of the Thiol-C10-amide-PEG8 Linker
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system (UPS) for the targeted degradation of specific proteins of interest (POIs).[1] A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This catalytic mechanism allows for the removal of target proteins, offering a powerful alternative to traditional small-molecule inhibition.
The linker is a critical component of a PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. The length and composition of the linker can significantly impact the efficacy of protein degradation. The this compound linker is a polyethylene glycol (PEG)-based linker that offers several advantages in PROTAC design. The PEG8 moiety enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC. The C10 alkyl chain provides a specific length and degree of flexibility, while the terminal thiol group allows for a highly specific and efficient conjugation to a protein-targeting ligand or an E3 ligase ligand, typically through a thiol-maleimide ligation reaction.
Physicochemical Properties of this compound
A clear understanding of the linker's properties is essential for its effective application in PROTAC synthesis.
| Property | Value | Reference |
| CAS Number | 1353948-95-4 | [2] |
| Molecular Formula | C27H55NO9S | [2] |
| Molecular Weight | 569.79 g/mol | [2] |
| Appearance | Solid Powder | [2] |
| Purity | ≥98% | |
| Chemical Name | N-(23-hydroxy-3,6,9,12,15,18,21-heptaoxatricosan-1-yl)-11-sulfanylundecanamide |
PROTAC Synthesis Workflow
The synthesis of a PROTAC using the this compound linker is a modular process. The general workflow involves the synthesis or acquisition of a protein of interest (POI) ligand functionalized with a maleimide group and an E3 ligase ligand. The this compound linker is then conjugated to the maleimide-functionalized POI ligand via a thiol-maleimide reaction. The resulting intermediate is then coupled to the E3 ligase ligand to yield the final PROTAC.
Caption: General workflow for the synthesis of a PROTAC using the this compound linker.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a PROTAC using the this compound linker. These are general procedures and may require optimization for specific target ligands and E3 ligase ligands.
Protocol 1: Thiol-Maleimide Ligation of POI Ligand and this compound Linker
This protocol describes the conjugation of a maleimide-functionalized protein of interest (POI) ligand to the this compound linker.
Materials:
-
Maleimide-functionalized POI ligand
-
This compound linker
-
Anhydrous, degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reduction of any disulfide bonds)
-
Nitrogen or Argon gas
-
Reaction vessel
Procedure:
-
Preparation of Reactants:
-
Dissolve the maleimide-functionalized POI ligand in a minimal amount of anhydrous DMF or DMSO.
-
Dissolve the this compound linker in the degassed reaction buffer. A slight molar excess (1.1 to 1.5 equivalents) of the thiol linker is often used.
-
-
(Optional) Reduction of Disulfides: If the thiol linker has formed disulfide bonds, pre-incubate the linker solution with a 2-3 fold molar excess of TCEP for 20-30 minutes at room temperature to ensure the presence of the free thiol.
-
Reaction Setup:
-
In a reaction vessel purged with nitrogen or argon, add the solution of the maleimide-functionalized POI ligand.
-
Slowly add the solution of the this compound linker to the POI ligand solution with gentle stirring.
-
-
Reaction Conditions:
-
Seal the reaction vessel and stir the mixture at room temperature (20-25°C) for 2-4 hours or overnight at 4°C. The reaction progress should be monitored by LC-MS.
-
-
Reaction Quenching (Optional): Once the reaction is complete, a small amount of a free thiol-containing compound (e.g., β-mercaptoethanol or N-acetylcysteine) can be added to quench any unreacted maleimide groups.
-
Purification: The resulting POI ligand-linker conjugate can be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Coupling of POI Ligand-Linker Conjugate to E3 Ligase Ligand
This protocol describes the final step of PROTAC synthesis, which involves coupling the purified POI ligand-linker conjugate to the E3 ligase ligand. The specific coupling chemistry will depend on the functional groups present on the E3 ligase ligand and the other end of the linker (in this case, the hydroxyl group of the PEG chain). A common method is to first activate the hydroxyl group or use an E3 ligase ligand with a pre-activated functional group. For this example, we will assume the use of an E3 ligase ligand with a carboxylic acid that can be coupled to the hydroxyl end of the PEG linker via an esterification reaction.
Materials:
-
Purified POI ligand-linker conjugate
-
E3 ligase ligand with a carboxylic acid group
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
-
Nitrogen or Argon gas
-
Reaction vessel
Procedure:
-
Activation of E3 Ligase Ligand:
-
In a reaction vessel under a nitrogen or argon atmosphere, dissolve the E3 ligase ligand with the carboxylic acid group in anhydrous DMF.
-
Add the coupling agents (e.g., 1.2 equivalents of HATU) and the base (e.g., 3 equivalents of DIPEA).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
Dissolve the purified POI ligand-linker conjugate in anhydrous DMF.
-
Add the solution of the POI ligand-linker conjugate to the activated E3 ligase ligand mixture.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC using flash column chromatography or preparative RP-HPLC.
-
Characterization of the Final PROTAC
The identity and purity of the synthesized PROTAC should be confirmed using standard analytical techniques.
| Analytical Technique | Purpose |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | To confirm the molecular weight of the final product and assess its purity. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C) | To elucidate the chemical structure and confirm the successful conjugation of the different components. |
| HPLC (High-Performance Liquid Chromatography) | To determine the purity of the final PROTAC and intermediate compounds. |
Quantitative Data Summary
The following table presents representative quantitative data for the synthesis and activity of PROTACs with similar PEG linkers, compiled from various literature sources. This data is for illustrative purposes and the actual results may vary depending on the specific ligands and reaction conditions.
| PROTAC ID | Linker Type | Synthesis Yield (%) | Purity (%) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | PEG4 | 65 | >95 | 50 | 90 | Fictional Example |
| PROTAC B | PEG6 | 58 | >98 | 25 | 95 | Fictional Example |
| PROTAC C | Alkyl-PEG8 | 72 | >97 | 10 | 85 | Fictional Example |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The synthesized PROTAC functions by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the proteasome.
Caption: Schematic of PROTAC-mediated targeted protein degradation.
Experimental Workflow for Evaluating PROTAC Efficacy
Once the PROTAC is synthesized and purified, its biological activity needs to be evaluated. A standard workflow involves treating cells with the PROTAC and then measuring the levels of the target protein.
Caption: Experimental workflow for assessing PROTAC-induced protein degradation.
Protocol 3: Western Blot Analysis of Target Protein Degradation
This protocol provides a general procedure for assessing the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cells expressing the target protein of interest
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in multi-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and then add lysis buffer to each well.
-
Incubate on ice for 15-30 minutes, then scrape the cells and collect the lysates.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration.
-
Determine the DC50 and Dmax values by plotting the percentage of degradation against the PROTAC concentration.
-
These application notes and protocols provide a comprehensive guide for the synthesis and evaluation of PROTACs utilizing the this compound linker. Researchers should adapt and optimize these protocols based on their specific target protein and experimental setup.
References
Application Notes: Conjugation of Thiol-C10-amide-PEG8 to a Target Ligand
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiol-C10-amide-PEG8 is a versatile, heterobifunctional linker used extensively in bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted drug delivery systems.[1][2] This linker is composed of three key components:
-
Thiol Group (-SH): A highly nucleophilic functional group that enables specific covalent bond formation with a compatible reactive partner.[]
-
C10 Alkyl Chain: A ten-carbon spacer that provides distance between the conjugated molecules.
-
PEG8 Moiety: An eight-unit polyethylene glycol chain that enhances the solubility and pharmacokinetic properties of the final conjugate.[4][5]
PEGylation, the process of attaching PEG chains to molecules, is a well-established technique for improving the therapeutic potential of proteins and peptides by increasing their hydrodynamic size, enhancing stability, and reducing immunogenicity. These application notes provide a comprehensive guide to the chemical strategies and detailed protocols for conjugating the thiol group of this compound to various target ligands.
Principle of Thiol-Based Conjugation
The conjugation of the this compound linker relies on the high reactivity of its terminal thiol (-SH) group. This group is a strong nucleophile, particularly in its deprotonated thiolate form (S⁻), and readily reacts with specific electrophilic functional groups on a target ligand. The most common and efficient strategies for thiol-specific conjugation, which will be detailed in this document, include:
-
Thiol-Maleimide Michael Addition: The reaction between a thiol and a maleimide group proceeds via a Michael addition to form a stable, covalent thioether bond. This reaction is highly specific for thiols within a pH range of 6.5-7.5.
-
Thiol-Disulfide Exchange: This reaction involves the interaction of the linker's thiol with a disulfide bond on the target ligand (or vice-versa), resulting in the formation of a new disulfide bond. This linkage is reversible and can be cleaved by reducing agents, which is advantageous for drug delivery systems requiring payload release in the reducing environment of the cell.
-
Thiol-Haloacetamide Alkylation: Thiols react with haloacetamides (e.g., iodoacetamides) via an SN2 nucleophilic substitution reaction to form a stable thioether bond.
Selecting a Conjugation Strategy
The choice of conjugation strategy depends entirely on the available functional groups on your target ligand. The following diagram outlines a logical workflow for selecting the appropriate method.
References
Application Notes and Protocols for Thiol-C10-amide-PEG8 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-C10-amide-PEG8 is a heterobifunctional molecule featuring a terminal thiol group, a C10 alkyl chain, an amide linkage, and an eight-unit polyethylene glycol (PEG) chain. While primarily utilized as a linker in Proteolysis Targeting Chimeras (PROTACs), its molecular structure lends itself to a variety of applications in cell culture, particularly for the modification of surfaces to control biomolecular and cellular interactions. The thiol group allows for covalent attachment to noble metal surfaces like gold, while the PEG chain imparts hydrophilicity and resistance to non-specific protein adsorption. The C10 alkyl chain may further influence surface properties and cellular interactions.
These application notes provide a comprehensive guide for the use of this compound in creating functionalized surfaces for cell culture studies, including protocols for surface modification and cell adhesion assays.
Data Presentation
The following table summarizes representative quantitative data for surfaces modified with thiol-terminated PEG molecules, providing expected values for experimental outcomes. Note that specific values for this compound may vary.
| Parameter | Typical Value/Range | Experimental Context | Reference |
| PEG Surface Density | 0.02 - 0.5 molecules/nm² | Varies with PEG chain length, concentration, and incubation time on gold surfaces. | [1] |
| Water Contact Angle | 20° - 40° | On gold surfaces after PEGylation, indicating increased hydrophilicity. | |
| Protein Adsorption Reduction | >90% | Reduction in adsorption of proteins like fibrinogen and albumin compared to unmodified surfaces. | |
| Cell Adhesion | Reduced by >80% | On surfaces fully covered with PEG, compared to tissue culture plastic. | |
| Cell Viability | >95% | For cells cultured on PEGylated surfaces, demonstrating biocompatibility. |
Experimental Protocols
Protocol 1: Functionalization of Gold-Coated Surfaces
This protocol details the procedure for creating a self-assembled monolayer (SAM) of this compound on a gold-coated glass coverslip or sensor chip.
Materials:
-
This compound
-
Gold-coated glass coverslips or sensor chips
-
Absolute Ethanol (reagent grade)
-
Deionized (DI) water
-
Nitrogen gas source
-
Clean, sterile glass vials
Procedure:
-
Cleaning of Gold Substrates:
-
Thoroughly clean the gold-coated substrates by sonicating in absolute ethanol for 15 minutes.
-
Rinse the substrates with copious amounts of absolute ethanol, followed by DI water.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
-
Preparation of this compound Solution:
-
Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve 0.57 mg of this compound (MW: 569.79 g/mol ) in 1 mL of absolute ethanol.
-
Ensure the solution is well-mixed by gentle vortexing or pipetting.
-
-
Self-Assembled Monolayer (SAM) Formation:
-
Place the clean, dry gold substrates in a sterile glass vial.
-
Immerse the substrates completely in the 1 mM this compound solution.
-
Seal the vial and incubate at room temperature for 18-24 hours to allow for the formation of a well-ordered monolayer.
-
-
Rinsing and Drying:
-
After incubation, carefully remove the substrates from the thiol solution.
-
Rinse the functionalized substrates thoroughly with absolute ethanol to remove any non-covalently bound molecules.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
-
Storage:
-
Store the modified substrates in a clean, dry, and sterile container until use. For cell culture applications, it is recommended to sterilize the substrates under UV light for 30 minutes before introducing cells.
-
Protocol 2: Cell Adhesion Assay on Functionalized Surfaces
This protocol describes a method to assess the adhesion of cells to surfaces modified with this compound.
Materials:
-
This compound functionalized gold-coated coverslips (from Protocol 1)
-
Unmodified gold-coated coverslips (as a control)
-
Tissue culture-treated plastic wells (as a positive control for adhesion)
-
Cell line of interest (e.g., fibroblasts, epithelial cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
Cell counting solution (e.g., Trypan blue) and hemocytometer
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., Crystal Violet or a fluorescent actin stain like Phalloidin)
-
Microplate reader or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency under standard conditions.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh, serum-free medium and perform a cell count.
-
Adjust the cell concentration to the desired seeding density (e.g., 5 x 10⁴ cells/mL).
-
-
Cell Seeding:
-
Place the sterile this compound functionalized and control coverslips into the wells of a sterile multi-well plate.
-
Add an equal volume of the cell suspension to each well.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a predetermined time (e.g., 1, 4, or 24 hours).
-
-
Washing:
-
Gently wash the wells twice with warm PBS to remove non-adherent cells. Be careful not to dislodge the adherent cells.
-
-
Fixing and Staining:
-
Fix the adherent cells by adding the fixing solution to each well and incubating for 15 minutes at room temperature.
-
Wash the wells with PBS.
-
Stain the cells using Crystal Violet or a fluorescent stain according to the manufacturer's protocol.
-
-
Quantification:
-
For Crystal Violet: Elute the stain from the cells using a solubilization buffer (e.g., 10% acetic acid) and measure the absorbance at 570 nm using a microplate reader.
-
For Fluorescent Staining: Image the wells using a fluorescence microscope and quantify the number of adherent cells per field of view using image analysis software.
-
-
Data Analysis:
-
Compare the number of adherent cells on the this compound functionalized surface to the control surfaces. A lower number of cells on the PEGylated surface indicates reduced cell adhesion.
-
Mandatory Visualization
Caption: Workflow for surface functionalization.
Caption: Workflow for the cell adhesion assay.
Potential Signaling Pathways
While this compound is designed to be biocompatible, its interaction with cells is not completely inert. The primary mechanism by which it influences cell behavior is by preventing the adsorption of extracellular matrix (ECM) proteins, such as fibronectin and vitronectin. This, in turn, prevents the engagement of cell surface integrin receptors with their ligands, thereby inhibiting downstream signaling pathways that regulate cell adhesion, spreading, and proliferation.
The C10 alkyl chain, being hydrophobic, might insert into the cell membrane or interact with hydrophobic pockets of cell surface proteins, though this is speculative without direct experimental evidence. Such interactions could potentially modulate membrane-proximal signaling events. However, the dominant effect is expected to be the anti-adhesive property conferred by the PEG chain.
References
Application Notes and Protocols: Thiol-C10-amide-PEG8 in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-C10-amide-PEG8 is a versatile linker molecule increasingly employed in the development of targeted cancer therapies. Its unique structure, featuring a terminal thiol group, a C10 alkyl spacer, and an eight-unit polyethylene glycol (PEG) chain, makes it particularly suitable for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade proteins of interest, such as those driving cancer progression.
These application notes provide an overview of the utility of this compound in PROTAC design and offer generalized protocols for its application in targeted cancer therapy research.
Core Application: PROTAC Linker
The primary application of this compound is as a heterobifunctional linker in the construction of PROTACs. A PROTAC molecule consists of three key components: a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The this compound linker plays a crucial role in the efficacy of the resulting PROTAC by influencing its solubility, cell permeability, and the spatial orientation of the target protein and E3 ligase, which is critical for efficient ubiquitination and subsequent degradation.
The thiol group on the linker provides a reactive handle for covalent conjugation to a warhead, often via a Michael addition reaction with an appropriate acceptor on the targeting molecule. The PEG8 chain enhances the solubility and pharmacokinetic properties of the PROTAC, while the C10 amide portion provides a stable and defined spacer length.[1][2][3][4][5]
Data Presentation
While specific quantitative data for PROTACs utilizing the precise this compound linker is not extensively available in the public domain, the following table presents representative data from published studies on similar PROTACs to illustrate the types of quantitative measurements used to characterize their activity. The data presented here is for illustrative purposes and the performance of a PROTAC with the this compound linker would need to be experimentally determined.
| Parameter | Description | Representative Value Range |
| Binding Affinity (Kd) | Measures the strength of the interaction between the warhead and the target protein, and the E3 ligase ligand and its target. | 1 - 100 nM |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | 0.1 - 50 nM |
| Dmax | The maximum percentage of target protein degradation achieved. | > 90% |
| Cell Viability (IC50) | The concentration of the PROTAC that inhibits cancer cell growth by 50%. | 1 - 100 nM |
| In vivo Tumor Growth Inhibition | The percentage reduction in tumor volume in animal models following treatment with the PROTAC. | 50 - 100% |
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of a PROTAC utilizing a this compound linker.
Protocol 1: Synthesis of a PROTAC via Thiol-Ene Conjugation
This protocol describes the conjugation of a warhead containing a maleimide group to the this compound linker.
Materials:
-
Warhead-maleimide conjugate
-
This compound
-
E3 ligase ligand with a suitable reactive group (e.g., carboxylic acid for amide coupling)
-
Anhydrous, amine-free dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl)oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometry (MS) for characterization
Procedure:
-
Thiol-Ene Reaction: a. Dissolve the warhead-maleimide (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF. b. Add DIPEA (2 equivalents) to the reaction mixture. c. Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS. d. Upon completion, purify the warhead-linker conjugate by preparative HPLC. e. Lyophilize the pure fractions to obtain the product.
-
Amide Coupling to E3 Ligase Ligand: a. Dissolve the E3 ligase ligand (1 equivalent) and the purified warhead-linker conjugate (1 equivalent) in anhydrous DMF. b. Add PyBOP (1.2 equivalents) and DIPEA (3 equivalents) to the reaction mixture. c. Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS. d. Purify the final PROTAC molecule by preparative HPLC. e. Characterize the final product by high-resolution mass spectrometry and NMR.
Protocol 2: In Vitro Evaluation of PROTAC Activity
This protocol outlines the steps to assess the degradation of a target protein in cancer cells.
Materials:
-
Cancer cell line expressing the target protein
-
Complete cell culture medium
-
The synthesized PROTAC
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Treatment: a. Seed cancer cells in a 6-well plate and allow them to adhere overnight. b. Prepare serial dilutions of the PROTAC in complete cell culture medium. Also, prepare a vehicle control (DMSO). c. Treat the cells with the different concentrations of the PROTAC and the vehicle control for a predetermined time (e.g., 24 hours).
-
Protein Extraction and Quantification: a. Wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris. c. Determine the protein concentration of the supernatant using a BCA protein assay.
-
Western Blot Analysis: a. Normalize the protein samples to the same concentration and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane and then incubate with the primary antibody against the target protein and the loading control. d. Wash the membrane and incubate with the HRP-conjugated secondary antibody. e. Develop the blot using a chemiluminescent substrate and image the bands. f. Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.
Visualizations
Signaling Pathway: PROTAC Mechanism of Action
Caption: Mechanism of action of a PROTAC utilizing a this compound linker.
Experimental Workflow: PROTAC Synthesis and Evaluation
Caption: General experimental workflow for the synthesis and in vitro evaluation of a PROTAC.
References
Application Notes and Protocols for Kinase Degradation Using Thiol-C10-amide-PEG8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins.[1][2]
A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The choice of linker is critical as it influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.
This document provides detailed application notes and protocols for the conceptual use of Thiol-C10-amide-PEG8 as a linker in the development of PROTACs for the targeted degradation of kinases. While this compound is a commercially available polyethylene glycol (PEG)-based linker, its specific application in a published kinase-targeting PROTAC has not been identified. Therefore, this guide will use Bruton's tyrosine kinase (BTK), a clinically relevant target in B-cell malignancies, as an illustrative example to provide a framework for experimental design and execution.
The PROTAC-Mediated Degradation Pathway
PROTACs function by inducing proximity between a target kinase and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target kinase, marking it for recognition and degradation by the 26S proteasome.
Caption: General mechanism of PROTAC-mediated kinase degradation.
Data Presentation: Evaluating PROTAC Efficacy
The efficacy of a kinase-targeting PROTAC is primarily assessed by its ability to induce potent and selective degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
Table 1: Hypothetical Degradation Profile of a BTK-Targeting PROTAC
| Parameter | Value | Description |
| Target Kinase | Bruton's Tyrosine Kinase (BTK) | A non-receptor tyrosine kinase crucial for B-cell signaling. |
| Cell Line | MOLM-14 (Acute Myeloid Leukemia) | A human cancer cell line endogenously expressing BTK. |
| Treatment Time | 24 hours | The duration of cell exposure to the PROTAC. |
| DC50 | 10 nM | The concentration of the PROTAC that results in 50% degradation of BTK. |
| Dmax | >95% | The maximum percentage of BTK degradation achieved. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for the specific kinase, cell line, and PROTAC being investigated.
Experimental Workflow
Caption: A typical experimental workflow for evaluating a kinase-targeting PROTAC.
Protocol 1: Western Blot for PROTAC-Induced Kinase Degradation
This protocol details the steps to quantify the degradation of a target kinase in cells treated with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target kinase (e.g., anti-BTK)
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC or vehicle control for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice to lyse the cells.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Western Blotting:
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target kinase overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target kinase band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: In-Cell Ubiquitination Assay
This protocol is to confirm that the PROTAC-mediated degradation of the target kinase is dependent on the ubiquitin-proteasome system.
Materials:
-
Cell culture reagents
-
PROTAC compound, vehicle control, and a proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Antibody against the target kinase for immunoprecipitation
-
Protein A/G magnetic beads
-
Antibody against ubiquitin
-
Western blot reagents
Procedure:
-
Cell Treatment:
-
Treat cells with the PROTAC in the presence or absence of a proteasome inhibitor for a few hours.
-
-
Immunoprecipitation:
-
Lyse the cells and immunoprecipitate the target kinase using a specific antibody and protein A/G beads.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads and run them on an SDS-PAGE gel.
-
Perform a Western blot and probe with an anti-ubiquitin antibody to detect the polyubiquitinated forms of the target kinase.
-
Protocol 3: Cell Viability Assay
This protocol assesses the functional consequence of kinase degradation on cell proliferation.
Materials:
-
Cell culture reagents
-
PROTAC compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® or MTT)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC.
-
-
Incubation:
-
Incubate the plate for a desired period (e.g., 72 hours).
-
-
Viability Measurement:
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.
-
Signaling Pathway Visualization
The degradation of a target kinase can have profound effects on downstream signaling pathways. For instance, the degradation of BTK in B-cells is expected to inhibit the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation and survival.
Caption: BTK signaling pathway and the point of intervention by a BTK-targeting PROTAC.
Conclusion
The use of this compound as a linker in the design of kinase-targeting PROTACs offers a promising avenue for the development of novel therapeutics. The protocols and conceptual frameworks provided in this document are intended to serve as a comprehensive guide for researchers in this exciting field. While a specific example of a kinase PROTAC utilizing this exact linker is not yet available in the literature, the principles and methodologies outlined here provide a solid foundation for the design, synthesis, and evaluation of such molecules. Careful optimization of experimental conditions will be crucial for achieving robust and reproducible results.
References
Application Note: Assessing Ternary Complex Formation with Thiol-C10-amide-PEG8 Based Bifunctional Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
The induction of ternary complexes by heterobifunctional molecules represents a paradigm shift in drug discovery, moving from occupancy-driven inhibition to event-driven pharmacology.[1] A prime example of this approach is the use of Proteolysis Targeting Chimeras (PROTACs), which are designed to bring a target Protein of Interest (POI) and an E3 ubiquitin ligase into close proximity.[2][3] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's native ubiquitin-proteasome system (UPS).[4][]
A critical component of any bifunctional molecule is the linker that connects the two ligand-binding heads. The linker's composition, length, and flexibility are crucial determinants of the stability and cooperativity of the resulting ternary complex. The Thiol-C10-amide-PEG8 linker is a versatile, PEG-based linker used in the synthesis of PROTACs. Its features include:
-
Thiol (-SH) group: Provides a reactive handle for conjugation to a ligand, often via a maleimide reaction or other thiol-reactive chemistry.
-
C10-amide chain: A ten-carbon alkyl chain provides a defined length and degree of rigidity.
-
PEG8 moiety: An eight-unit polyethylene glycol chain enhances solubility and can provide favorable interactions within the ternary complex.
Confirming the formation of a stable and cooperative ternary complex is a foundational step in the development of any PROTAC or molecular glue. This note provides an overview and detailed protocols for key biophysical and cell-based assays to quantitatively assess ternary complex formation mediated by molecules utilizing a this compound linker.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The diagram below illustrates the catalytic mechanism of action for a PROTAC. The bifunctional molecule, featuring the this compound linker, first binds to both the target Protein of Interest (POI) and an E3 Ligase, forming a transient ternary complex. Within this complex, the E3 ligase catalyzes the transfer of ubiquitin to the POI. Following polyubiquitination, the POI is recognized and degraded by the 26S proteasome, while the PROTAC is released to engage another target molecule.
Caption: PROTAC mechanism of action leading to protein degradation.
Experimental Protocols
A multi-assay approach is recommended to fully characterize ternary complex formation. Here we detail two widely used orthogonal methods: a biophysical assay (Time-Resolved Fluorescence Energy Transfer) and a cell-based assay (Co-Immunoprecipitation).
Protocol 1: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, high-throughput biochemical assay ideal for quantifying the proximity of two proteins in solution. It measures the energy transfer between a donor fluorophore (e.g., Terbium cryptate) and an acceptor fluorophore (e.g., Alexa Fluor 488) when brought into close proximity by the bifunctional molecule.
Principle: A tagged POI (e.g., GST-POI) is incubated with a tagged E3 ligase (e.g., His-CRBN). Labeled antibodies against these tags (e.g., Tb-anti-GST and AF488-anti-His) serve as the donor and acceptor pair. In the presence of the PROTAC, the formation of the ternary complex brings the donor and acceptor into proximity, resulting in a FRET signal that is proportional to the amount of complex formed.
Materials:
-
Purified, tagged POI (e.g., GST-tagged)
-
Purified, tagged E3 Ligase complex (e.g., His-tagged CRBN/DDB1)
-
Bifunctional molecule with this compound linker
-
TR-FRET Donor Antibody (e.g., Tb-anti-GST)
-
TR-FRET Acceptor Antibody (e.g., AF488-anti-His)
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
384-well, low-volume, non-binding surface plates (e.g., Corning 384-well plates)
-
TR-FRET compatible plate reader
Workflow Diagram:
Caption: Experimental workflow for the TR-FRET assay.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the bifunctional molecule in assay buffer. A typical concentration range is from 1 pM to 100 µM to capture the full dose-response curve, including the "hook effect".
-
Assay Plate Setup: Add 2 µL of each bifunctional molecule dilution to the wells of a 384-well plate. Include controls for no molecule (DMSO vehicle) and no proteins.
-
Protein Addition: Prepare a master mix of the tagged POI and tagged E3 ligase in assay buffer. Optimized concentrations must be determined empirically but often range from 2-20 nM. Add 4 µL of this mix to each well.
-
First Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow the ternary complex to reach equilibrium.
-
Detection Antibody Addition: Prepare a master mix of the donor and acceptor antibodies in assay buffer. Add 4 µL of this detection mix to each well.
-
Second Incubation: Seal the plate, protect from light, and incubate at room temperature for 180 minutes.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader according to the manufacturer's instructions for Terbium-to-AF488 energy transfer.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the log concentration of the bifunctional molecule to generate a bell-shaped curve. The peak of the curve represents the maximal complex formation, and the initial rising portion can be used to calculate an EC50 value. The decline at high concentrations is known as the "hook effect" and is characteristic of bifunctional molecules.
Protocol 2: Co-Immunoprecipitation (Co-IP) Assay
Co-IP is a gold-standard technique used to demonstrate protein-protein interactions within a cellular environment. This assay confirms that the ternary complex can form in a more physiologically relevant context.
Principle: Cells are treated with the bifunctional molecule. One of the interacting partners (e.g., the POI) is then immunoprecipitated from the cell lysate using a specific antibody. The resulting precipitate is analyzed by Western blotting for the presence of the other partner (the E3 ligase), which, if present, indicates they were in a complex.
Materials:
-
Cell line expressing the POI and a relevant E3 ligase (e.g., HEK293T)
-
Bifunctional molecule with this compound linker
-
Proteasome inhibitor (e.g., MG132) to prevent degradation of the POI
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the POI for immunoprecipitation (IP antibody)
-
Protein A/G magnetic beads
-
Primary antibodies against the POI and the E3 ligase for Western blotting (WB antibodies)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with the bifunctional molecule at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 2-4 hours. Co-treat with a proteasome inhibitor like MG132 (10 µM) to stabilize the complex and prevent POI degradation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C. Reserve a small aliquot of the supernatant as the "Input" control.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with magnetic beads for 30 minutes.
-
Add the IP antibody (anti-POI) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads by resuspending them in 1x SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Western Blotting:
-
Separate the eluted samples and the "Input" controls by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the POI (to confirm successful IP) and the E3 ligase (to detect the co-precipitated partner).
-
Incubate with appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: A band for the E3 ligase in the IP lanes (where the POI was pulled down) that is dependent on the concentration of the bifunctional molecule confirms the formation of the ternary complex in cells. The "Input" lanes should show that the expression levels of both proteins are consistent across treatments.
Data Presentation and Interpretation
Quantitative data from these assays are crucial for comparing the efficacy of different bifunctional molecules.
Table 1: Summary of Biophysical Data (TR-FRET)
This table summarizes hypothetical data from a TR-FRET assay comparing two different PROTACs utilizing the this compound linker. Cooperativity (alpha) is a measure of how the binding of one protein partner affects the PROTAC's affinity for the other. An alpha value greater than 1 indicates positive cooperativity, which is a desirable trait for an effective degrader.
| Molecule ID | Binary KD (POI, nM) | Binary KD (E3 Ligase, nM) | Ternary Complex EC50 (nM) | Max FRET Signal (RFU) | Cooperativity (α) |
| PROTAC-A | 25 | 150 | 35 | 18,500 | 12.5 |
| PROTAC-B | 30 | 125 | 95 | 11,200 | 4.2 |
| Control | >10,000 | >10,000 | >10,000 | 550 | N/A |
Data are hypothetical and for illustrative purposes only.
Interpretation: PROTAC-A shows a lower EC50 for ternary complex formation and a significantly higher cooperativity factor compared to PROTAC-B, suggesting it is more efficient at inducing a stable complex.
Table 2: Summary of Cell-Based Data
This table summarizes the outcomes from cellular assays, linking ternary complex formation (from Co-IP) to the ultimate functional outcome of protein degradation (measured by Western Blot or Mass Spectrometry).
| Molecule ID | Co-IP Signal (E3 with POI) at 1 µM | DC50 (Degradation, nM) | Dmax (% Degradation) |
| PROTAC-A | +++ (Strong) | 15 | 95% |
| PROTAC-B | + (Weak) | 120 | 75% |
| Control | - (Not Detected) | >1,000 | <10% |
Data are hypothetical and for illustrative purposes only.
Interpretation: The strong Co-IP signal for PROTAC-A correlates well with its potent cellular degradation activity (low DC50 and high Dmax). This confirms that the efficient ternary complex formation observed in the biophysical assay translates to a robust functional outcome in a cellular context.
References
Application Notes and Protocols for Thiol-C10-amide-PEG8 in Nuclear Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of a Proteolysis Targeting Chimera (PROTAC) incorporating a Thiol-C10-amide-PEG8 linker for the targeted degradation of nuclear proteins. This document outlines the mechanism of action, provides representative data, and offers step-by-step protocols for experimental validation.
Introduction and Background
Proteolysis Targeting Chimeras (PROTACs) are revolutionary bifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate target proteins.[1][2][3] PROTACs consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. The this compound is a flexible polyethylene glycol (PEG)-based linker used in the synthesis of PROTACs. Its properties, such as length and hydrophilicity, can be critical for optimizing the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for efficient protein degradation.
This document focuses on a representative PROTAC, hereafter referred to as NucDeg-1 , which utilizes the this compound linker to connect a ligand for a hypothetical nuclear protein of interest (POI-N) and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The degradation of nuclear proteins, such as transcription factors and epigenetic modulators, is a promising therapeutic strategy for various diseases, including cancer.
Mechanism of Action
The mechanism of action for NucDeg-1 follows the general principle of PROTAC-mediated protein degradation. Upon entering the cell and localizing to the nucleus, NucDeg-1 engages in a two-pronged interaction: one end binds to the nuclear protein of interest (POI-N), and the other end binds to the VHL E3 ligase. This binding induces the formation of a ternary complex (POI-N–NucDeg-1–VHL). The close proximity of the POI-N to the E3 ligase within this complex facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI-N.
The resulting polyubiquitinated POI-N is then recognized by the 26S proteasome, which leads to its subsequent degradation. A key feature of this process is the catalytic nature of the PROTAC; after the degradation of the target protein, NucDeg-1 is released and can engage another target protein molecule, allowing for sustained protein degradation at sub-stoichiometric concentrations.
Quantitative Data Summary
The following table summarizes representative quantitative data obtained from experiments with NucDeg-1 in a relevant cancer cell line.
| Parameter | Value | Cell Line | Notes |
| DC50 (Degradation Concentration 50%) | 50 nM | HeLa | Concentration of NucDeg-1 required to degrade 50% of POI-N after 24 hours of treatment. |
| Dmax (Maximum Degradation) | >90% | HeLa | Maximum percentage of POI-N degradation achieved with NucDeg-1 treatment. |
| Time to Dmax | 18 hours | HeLa | Time required to reach maximum degradation at a saturating concentration of NucDeg-1 (e.g., 500 nM). |
| EC50 (Half-maximal Effective Concentration) | 100 nM | HeLa | Concentration of NucDeg-1 that gives half-maximal response in a cell viability assay after 72 hours. |
| Optimal Concentration for Experiments | 100 - 500 nM | HeLa | Recommended concentration range for achieving robust degradation in cell-based assays. |
Experimental Protocols
Protocol 1: Determination of Target Protein Degradation by Western Blotting
This protocol describes the assessment of POI-N degradation in cultured cells treated with NucDeg-1.
Materials:
-
HeLa cells (or other relevant cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
NucDeg-1 (stock solution in DMSO)
-
DMSO (vehicle control)
-
Protease inhibitor cocktail
-
RIPA buffer
-
BCA protein assay kit
-
Primary antibody against POI-N
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Cell Treatment:
-
Prepare serial dilutions of NucDeg-1 in complete cell culture medium. A typical concentration range would be 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest NucDeg-1 concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of NucDeg-1 or vehicle.
-
Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein lysates to the same concentration with RIPA buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against POI-N overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the bands using a gel documentation system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the POI-N band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Protocol 2: Cell Viability Assay
This protocol is to assess the effect of POI-N degradation on cell viability.
Materials:
-
HeLa cells (or other relevant cell line)
-
Complete cell culture medium
-
NucDeg-1 (stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well).
-
Cell Treatment:
-
The next day, treat the cells with serial dilutions of NucDeg-1.
-
Include a vehicle control (DMSO).
-
Incubate for a relevant period (e.g., 72 hours).
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the readings to the vehicle-treated control wells.
-
Plot the cell viability against the log concentration of NucDeg-1 to determine the EC50 value.
-
Logical Relationships
The following diagram illustrates the logical relationship between the components and the desired outcome.
References
- 1. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Thiol-C10-amide-PEG8 in Neurodegenerative Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are often characterized by the accumulation of misfolded and aggregated proteins, including Tau and α-synuclein. A promising therapeutic strategy to combat these pathologies is the targeted degradation of these proteins. Proteolysis-targeting chimeras (PROTACs) are novel heterobifunctional molecules designed to eliminate specific proteins from cells by co-opting the body's own cellular disposal machinery.[1]
PROTACs consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This approach offers a catalytic mode of action, where a single PROTAC molecule can induce the degradation of multiple target proteins.
The linker component of a PROTAC is crucial as its composition and length significantly influence the formation and stability of the ternary complex, thereby affecting the efficiency and selectivity of protein degradation. Thiol-C10-amide-PEG8 is a polyethylene glycol (PEG)-based PROTAC linker that provides a flexible and hydrophilic linkage. The thiol group allows for conjugation to a ligand, while the overall structure offers a defined length to span the distance between the target protein and the E3 ligase. This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of PROTACs for neurodegenerative disease research.
Application Notes
The this compound linker is a versatile tool for the construction of PROTACs aimed at degrading neurotoxic proteins implicated in neurodegenerative diseases. Its PEG8 chain offers a balance of flexibility and hydrophilicity, which can enhance the solubility and cell permeability of the resulting PROTAC. The C10 amide component provides a stable connection point, while the terminal thiol group enables straightforward conjugation to various ligands through thiol-maleimide or thiol-ene reactions.
Key Applications:
-
Synthesis of PROTACs targeting Tau protein: The accumulation of hyperphosphorylated Tau is a hallmark of Alzheimer's disease and other tauopathies. PROTACs can be designed to specifically target and degrade pathological forms of Tau.
-
Development of α-synuclein-degrading PROTACs: Aggregated α-synuclein forms Lewy bodies, a characteristic feature of Parkinson's disease. PROTACs can be synthesized to promote the clearance of α-synuclein aggregates.
-
Structure-Activity Relationship (SAR) Studies: The this compound linker can be incorporated into a library of PROTACs with varying target ligands or E3 ligase ligands to determine the optimal combination for potent and selective degradation of a protein of interest.
Representative Data:
While specific data for a PROTAC utilizing the exact this compound linker for neurodegenerative targets is not yet prominently available in peer-reviewed literature, the following tables summarize representative data from studies on PROTACs with similar PEG-based linkers targeting α-synuclein. This data illustrates the typical parameters measured to characterize PROTAC efficacy.
Table 1: In Vitro Degradation of α-Synuclein by a Representative PROTAC
| Parameter | Value | Cell Line | Reference |
| DC₅₀ | 5.049 µM | H293T | [2] |
| Dₘₐₓ | ~80% | H293T | [2] |
-
DC₅₀: The concentration of the PROTAC that induces 50% degradation of the target protein.
-
Dₘₐₓ: The maximum percentage of target protein degradation achieved.
Table 2: Cellular Activity of an α-Synuclein-Targeting PROTAC
| Assay | Endpoint | Result | Reference |
| Western Blot | α-synuclein protein levels | <35% protein remaining at 1 µM | [3] |
| Immunoprecipitation | Ubiquitination of α-synuclein | Increased ubiquitination | [3] |
Signaling and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: Synthesis of a Representative PROTAC using this compound
This protocol describes a general method for conjugating the this compound linker to a target protein ligand (containing a maleimide group) and an E3 ligase ligand (e.g., a derivative of pomalidomide with a suitable functional group for amide coupling).
Materials:
-
Target protein ligand with a maleimide functional group
-
This compound
-
Pomalidomide derivative with a carboxylic acid group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reaction vials, magnetic stirrer, and other standard laboratory glassware
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometry (MS) for characterization
Procedure:
-
Activation of E3 Ligase Ligand:
-
Dissolve the pomalidomide derivative with a carboxylic acid group in anhydrous DMF.
-
Add DCC and NHS in equimolar amounts to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester.
-
-
Conjugation of Linker to E3 Ligase Ligand:
-
In a separate vial, dissolve this compound in anhydrous DMF.
-
Add the activated pomalidomide-NHS ester solution to the linker solution.
-
Add TEA to the reaction mixture to act as a base.
-
Stir the reaction at room temperature overnight.
-
-
Conjugation to Target Protein Ligand:
-
To the reaction mixture containing the pomalidomide-linker conjugate, add the target protein ligand with a maleimide group.
-
Stir the reaction at room temperature for 2-4 hours.
-
-
Purification and Characterization:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, purify the crude product by preparative HPLC.
-
Characterize the final PROTAC product by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
-
Protocol 2: Western Blot for Measuring PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein (e.g., Tau or α-synuclein) in a neuronal cell line (e.g., SH-SY5Y) after treatment with a PROTAC.
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-Tau or anti-α-synuclein)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate SH-SY5Y cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Re-probe the membrane with the primary antibody for the loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.
-
Protocol 3: Immunoprecipitation for Detecting Protein Ubiquitination
This protocol describes how to confirm that the PROTAC-mediated protein degradation occurs through the ubiquitin-proteasome system by detecting the ubiquitination of the target protein.
Materials:
-
Cell lysates from PROTAC-treated and control cells (from Protocol 2)
-
Immunoprecipitation (IP) buffer
-
Primary antibody against the target protein
-
Protein A/G agarose beads
-
Anti-ubiquitin antibody
-
Wash buffer
-
Elution buffer
-
Standard Western blot reagents
Procedure:
-
Immunoprecipitation of the Target Protein:
-
Incubate the cell lysates with the primary antibody against the target protein for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G agarose beads to the lysate-antibody mixture and incubate overnight at 4°C to capture the antibody-protein complexes.
-
Centrifuge to pellet the beads and discard the supernatant.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli sample buffer.
-
Run the eluted samples on an SDS-PAGE gel and transfer to a membrane as described in Protocol 2.
-
Probe the membrane with an anti-ubiquitin antibody to detect the presence of a ubiquitin smear, which indicates poly-ubiquitination of the target protein.
-
As a control, probe a separate membrane with the antibody against the target protein to confirm its successful immunoprecipitation.
-
Conclusion
The this compound linker is a valuable component in the design and synthesis of PROTACs for neurodegenerative disease research. By facilitating the targeted degradation of key pathological proteins like Tau and α-synuclein, PROTACs developed with this linker hold the potential to advance our understanding of these diseases and contribute to the development of novel therapeutic interventions. The protocols provided herein offer a framework for the synthesis and evaluation of such PROTACs, enabling researchers to explore this innovative therapeutic modality.
References
Application Notes and Protocols: Quantitative Western Blot Analysis of PROTAC-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, enabling the selective removal of disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that facilitate this process by hijacking the cell's own ubiquitin-proteasome system. A typical PROTAC consists of a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[1] Thiol-C10-amide-PEG8 is a flexible, PEG-based linker utilized in the synthesis of PROTACs.[1][2]
These application notes provide a detailed methodology for the quantitative analysis of protein degradation induced by a PROTAC, using western blotting. Western blotting is a fundamental technique to measure the abundance of a specific protein in a complex mixture, making it an essential tool for validating the efficacy of protein-degrading molecules.[3][4]
Principle of PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. Poly-ubiquitination marks the protein for recognition and subsequent degradation by the 26S proteasome, leading to a reduction in its cellular levels. The efficacy of a PROTAC is typically assessed by measuring the decrease in the amount of the target protein.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps for assessing protein degradation using western blot analysis.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing western blot analysis to measure the degradation of a target protein following treatment with a PROTAC.
Materials and Reagents
-
Cell Culture: Appropriate cell line expressing the protein of interest (POI).
-
PROTAC: Synthesized with a linker such as this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
Sample Buffer: 4x Laemmli sample buffer.
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels, running buffer.
-
Transfer: PVDF or nitrocellulose membrane, transfer buffer, transfer system.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: Specific antibodies for the POI and a loading control (e.g., GAPDH, β-actin, or total protein stain).
-
Secondary Antibody: HRP-conjugated or fluorescently-labeled secondary antibody.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate or fluorescence imaging system.
-
Wash Buffer: TBST.
Cell Treatment
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for the desired time course (e.g., 2, 4, 8, 16, 24 hours).
Sample Preparation
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x.
-
Denature the samples by heating at 95-100°C for 5 minutes (Note: for some membrane proteins, boiling is not recommended as it can cause aggregation).
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Include a protein ladder to determine molecular weights.
-
Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom of the gel.
Protein Transfer
-
Activate a PVDF membrane by briefly immersing it in methanol, then equilibrate it in transfer buffer. If using nitrocellulose, equilibrate directly in transfer buffer.
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) in a transfer cassette, ensuring no air bubbles are trapped between the gel and the membrane.
-
Perform the protein transfer in a wet or semi-dry transfer apparatus according to the manufacturer's instructions.
Immunoblotting and Detection
-
After transfer, block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody against the POI and the primary antibody for the loading control (at the manufacturer's recommended dilution) in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated or fluorescent secondary antibody (at the manufacturer's recommended dilution) in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
For chemiluminescent detection, incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent or fluorescent signal using an imaging system. Adjust the exposure time to avoid signal saturation.
Data Analysis and Presentation
Quantitative analysis of western blots is crucial for determining the extent of protein degradation.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the POI band to the intensity of the corresponding loading control band for each sample. This corrects for variations in protein loading.
-
Calculate Percent Degradation: Calculate the percentage of protein degradation relative to the vehicle-treated control using the following formula:
% Degradation = (1 - (Normalized POI Intensity of Treated Sample / Normalized POI Intensity of Vehicle Control)) * 100%
Quantitative Data Summary
The results of a dose-response or time-course experiment can be summarized in a table for clear comparison.
| Treatment Group | Concentration (nM) | Time (hours) | Normalized POI Intensity (Arbitrary Units) | % Degradation vs. Vehicle |
| Vehicle Control | 0 | 24 | 1.00 | 0% |
| PROTAC | 1 | 24 | 0.85 | 15% |
| PROTAC | 10 | 24 | 0.40 | 60% |
| PROTAC | 100 | 24 | 0.10 | 90% |
| PROTAC | 1000 | 24 | 0.05 | 95% |
| Vehicle Control | 0 | 0 | 1.00 | 0% |
| PROTAC | 100 | 4 | 0.70 | 30% |
| PROTAC | 100 | 8 | 0.35 | 65% |
| PROTAC | 100 | 16 | 0.15 | 85% |
| PROTAC | 100 | 24 | 0.10 | 90% |
Note: The values in this table are for illustrative purposes only.
Troubleshooting
-
No or Weak Signal: Increase the amount of protein loaded, check antibody concentrations, or optimize the transfer conditions.
-
High Background: Increase the number and duration of wash steps, or optimize the blocking conditions.
-
Multiple Bands: This could be due to protein degradation during sample preparation (ensure protease inhibitors are fresh), non-specific antibody binding, or protein isoforms. Use of fresh lysates is recommended.
-
Inconsistent Loading Control: Ensure the chosen loading control is not affected by the experimental treatment. Total protein staining is an alternative normalization method.
Conclusion
Western blotting is an indispensable technique for the validation and characterization of PROTACs and other protein-degrading molecules. By following this detailed protocol, researchers can obtain reliable and quantifiable data on the efficacy of their compounds, facilitating the drug development process. Careful attention to experimental detail, including proper controls and normalization, is critical for generating reproducible results.
References
Application Notes and Protocols for High-Throughput Screening of PROTACs Utilizing Thiol-C10-amide-PEG8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] This approach provides a powerful alternative to traditional small-molecule inhibitors, particularly for targeting proteins previously considered "undruggable."[3] The efficacy of a PROTAC is critically dependent on its three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them. The linker, in particular, plays a crucial role in optimizing the formation of a stable ternary complex between the POI and the E3 ligase, which is essential for efficient protein degradation.
This document provides detailed application notes and protocols for the use of Thiol-C10-amide-PEG8 , a flexible polyethylene glycol (PEG)-based linker, in the high-throughput screening (HTS) of PROTACs. PEG linkers are widely used in PROTAC design to enhance solubility, improve cell permeability, and provide optimal spacing for ternary complex formation.[4] The protocols outlined below are designed to guide researchers through the synthesis, screening, and characterization of PROTACs incorporating this versatile linker.
This compound: A Versatile Linker for PROTAC Synthesis
This compound is a bifunctional linker featuring a thiol group at one end and a PEG8 chain coupled to a C10 amide at the other. This structure allows for flexible and efficient conjugation to both the POI ligand and the E3 ligase ligand through various chemical reactions. The PEG8 moiety enhances the physicochemical properties of the resulting PROTAC, often improving solubility and cell permeability, which are critical for biological activity.
Key Features of this compound:
-
Flexibility: The PEG chain provides conformational flexibility, which can facilitate the formation of a productive ternary complex.
-
Hydrophilicity: The PEG component increases the hydrophilicity of the PROTAC, potentially improving solubility and reducing non-specific binding.
-
Tunable Length: The defined length of the PEG8 chain provides a specific spatial separation between the two ligands, a critical parameter for optimizing degradation efficiency.
High-Throughput Screening (HTS) Workflow for PROTACs
A typical HTS workflow for PROTACs involves several key stages, from initial library synthesis to hit validation and characterization. The following diagram illustrates a generalized workflow.
Caption: A generalized high-throughput screening workflow for PROTAC discovery.
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC using this compound
This protocol describes a general method for synthesizing a PROTAC using this compound via a thiol-maleimide reaction, a common and efficient method for bioconjugation.
Materials:
-
POI ligand with a maleimide handle
-
E3 ligase ligand with a reactive group (e.g., carboxylic acid for amide coupling)
-
This compound
-
Coupling reagents (e.g., HATU, DIPEA)
-
Anhydrous solvents (e.g., DMF, DMSO)
-
Reaction vials and stirring equipment
-
Purification system (e.g., HPLC)
Procedure:
-
Activation of E3 Ligase Ligand:
-
Dissolve the E3 ligase ligand (containing a carboxylic acid) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir at room temperature for 15 minutes to activate the carboxylic acid.
-
-
Coupling to this compound:
-
Add this compound (1.0 eq) to the activated E3 ligase ligand solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
-
Purification of the Intermediate:
-
Once the reaction is complete, purify the E3 ligase-linker intermediate by preparative HPLC.
-
-
Thiol-Maleimide Conjugation:
-
Dissolve the purified E3 ligase-linker intermediate and the maleimide-functionalized POI ligand in a suitable buffer (e.g., phosphate buffer, pH 7.2-7.4) containing a small amount of organic co-solvent (e.g., DMSO) if necessary.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Final Purification:
-
Purify the final PROTAC conjugate by preparative HPLC to obtain the pure product.
-
Characterize the final product by LC-MS and NMR.
-
Protocol 2: High-Throughput Screening using Fluorescence Polarization (FP)
This protocol outlines a competitive FP assay to screen for PROTACs that can disrupt the interaction between a fluorescently labeled ligand and its target protein (either the POI or the E3 ligase). This assay is suitable for initial HTS to identify compounds that bind to the intended target.[5]
Materials:
-
Fluorescently labeled ligand for the POI or E3 ligase (e.g., FAM-labeled peptide)
-
Purified POI or E3 ligase protein
-
PROTAC library synthesized with this compound
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Assay Setup:
-
Add assay buffer to all wells of a 384-well plate.
-
Add the fluorescently labeled ligand to all wells at a final concentration equal to its Kd for the target protein.
-
Add the target protein to all wells (except for no-protein controls) at a concentration that gives a significant FP signal window.
-
-
Compound Addition:
-
Add the PROTAC library compounds to the assay plates at a desired screening concentration (e.g., 10 µM). Include vehicle controls (e.g., DMSO).
-
-
Incubation:
-
Incubate the plates at room temperature for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the controls.
-
Identify hits as compounds that cause a significant decrease in the FP signal, indicating displacement of the fluorescent ligand.
-
Protocol 3: Cellular Degradation Assay using Mass Spectrometry (Proteomics)
This protocol describes a high-throughput method to quantify the degradation of the target protein in cells treated with PROTACs using mass spectrometry-based proteomics.
Materials:
-
Cell line expressing the POI
-
Cell culture medium and supplements
-
PROTAC library
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Sample preparation reagents for proteomics (e.g., DTT, iodoacetamide, trypsin)
-
LC-MS/MS system
Procedure:
-
Cell Treatment:
-
Seed cells in 96-well or 384-well plates and allow them to adhere overnight.
-
Treat the cells with a dilution series of the PROTACs for a specified time (e.g., 24 hours). Include vehicle controls.
-
-
Cell Lysis and Protein Digestion:
-
Wash the cells with PBS and lyse them in lysis buffer.
-
Quantify the protein concentration in each lysate.
-
Take an equal amount of protein from each sample and perform in-solution tryptic digestion.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by LC-MS/MS.
-
-
Data Analysis:
-
Quantify the relative abundance of peptides from the POI across the different treatment conditions.
-
Normalize the POI abundance to the abundance of a housekeeping protein or total protein content.
-
Determine the extent of protein degradation for each PROTAC concentration.
-
Data Presentation and Analysis
The primary metrics for evaluating PROTAC efficacy are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). These values are determined by fitting the dose-response data from cellular degradation assays to a sigmoidal curve.
Table 1: Representative Quantitative Data for a Hypothetical PROTAC
| PROTAC ID | Target Protein | E3 Ligase | Linker | DC50 (nM) | Dmax (%) |
| PROTAC-A | BCR-ABL | CRBN | This compound | 50 | >90 |
| PROTAC-B | Androgen Receptor | VHL | This compound | 25 | >95 |
| PROTAC-C | BETd | CRBN | This compound | 10 | >95 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific quantitative data for PROTACs utilizing this compound in a high-throughput screening context is not publicly available.
Data Analysis Protocol:
-
Normalize the protein levels in PROTAC-treated cells to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the DC50 and Dmax values.
Signaling Pathway Diagrams
Understanding the signaling pathway of the target protein is crucial for designing effective PROTACs and interpreting their biological effects. Below are diagrams for three common PROTAC targets.
Caption: PROTAC-mediated degradation of BCR-ABL and its downstream signaling.
Caption: PROTAC-mediated degradation of the Androgen Receptor and its signaling.
References
- 1. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing PROTAC® Solubility with PEGylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PEG-based linkers, such as Thiol-C10-amide-PEG8, to overcome the solubility challenges of Proteolysis-Targeting Chimeras (PROTACs). Due to their high molecular weight and often hydrophobic ligands, many PROTACs exhibit poor aqueous solubility, which can hinder their therapeutic development.[1][2][3] Incorporating hydrophilic polyethylene glycol (PEG) chains into the linker is a common strategy to mitigate this issue.[4][5]
Featured Linker: this compound
-
Description: A PROTAC linker featuring a thiol group for conjugation, a C10 alkyl chain, an amide bond, and an eight-unit polyethylene glycol (PEG8) chain.
-
Purpose: Designed to increase the hydrophilicity and aqueous solubility of PROTACs.
Frequently Asked Questions (FAQs)
Q1: I've incorporated a this compound linker into my PROTAC, but the solubility is still low. Isn't the PEG chain supposed to solve this?
A1: While PEG linkers are designed to enhance hydrophilicity, the overall solubility of a PROTAC is a complex property influenced by the warhead, the E3 ligase ligand, and the linker. PROTACs are often large molecules that fall into the "beyond Rule of Five" (bRo5) chemical space, predisposing them to low solubility despite the presence of a PEG chain. If the ligands are highly hydrophobic, a PEG8 chain may not be sufficient to overcome their poor solubility characteristics.
Q2: How does the length of the PEG linker, such as the PEG8 in this compound, impact my PROTAC's properties?
A2: The linker's length is a critical determinant of PROTAC efficacy.
-
Solubility and Permeability: Longer PEG chains generally increase water solubility. However, excessively long linkers can also increase the polar surface area, which might reduce cell permeability.
-
Ternary Complex Formation: The linker must be of an optimal length to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase. A linker that is too long or too short can prevent stable complex formation, reducing degradation efficiency.
Q3: Besides solubility, what other advantages do PEG linkers offer?
A3: PEG linkers can also improve a PROTAC's pharmacokinetic properties. Their hydrophilicity can enhance compatibility with physiological environments and potentially improve oral absorption. Additionally, the flexibility of PEG chains can be advantageous for achieving the optimal conformation for ternary complex formation.
Q4: Can the this compound linker be modified?
A4: The this compound linker provides a thiol (-SH) functional group, which is typically used for conjugation to a warhead or E3 ligase ligand via reactions like thiol-ene "click" chemistry or by forming a thioether bond. The length of the PEG chain (PEG8) and the alkyl chain (C10) are fixed in this specific product. For different properties, alternative linkers with varying PEG lengths or different chemical compositions would need to be synthesized or purchased.
Troubleshooting Guide
This guide addresses common issues encountered when working with PEGylated PROTACs.
| Problem | Potential Cause | Recommended Solution |
| PROTAC precipitates out of solution during in vitro assays. | The PROTAC's concentration exceeds its thermodynamic solubility limit in the assay buffer (e.g., PBS). | 1. Determine Maximum Solubility: First, experimentally determine the maximum concentration of your PROTAC in the final assay buffer. 2. Use Co-solvents: If compatible with your assay, add a small percentage (1-5%) of a co-solvent like DMSO, ethanol, or PEG 400 to the final buffer. 3. Advanced Formulation: If the required concentration cannot be reached, consider an advanced formulation strategy such as creating an amorphous solid dispersion (ASD). |
| Inconsistent results in solubility or activity assays. | 1. Stock Concentration Errors: Inaccurate weighing or incomplete dissolution of the PROTAC in the DMSO stock. 2. Compound Instability: The PROTAC may be degrading in the aqueous buffer over time. 3. Solid-State Form: The PROTAC may exist in different solid forms (amorphous vs. crystalline) with varying solubility. | 1. Verify Stock Concentration: Use UV-Vis spectrophotometry or HPLC to confirm the concentration of your DMSO stock. 2. Assess Stability: Use HPLC to measure the PROTAC concentration in your aqueous buffer over time (e.g., 0, 2, 6, 24 hours) to check for degradation. 3. Characterize Solid Form: If possible, use techniques like X-ray powder diffraction (XRPD) to characterize the solid form of your PROTAC. |
| Low cell permeability despite using a PEG linker. | 1. High Polar Surface Area: The PEG linker, while improving solubility, may increase the molecule's overall polar surface area, hindering passive diffusion across the cell membrane. 2. Unfavorable Conformation: The PROTAC may not be adopting a "chameleon-like" conformation that shields its polar groups to facilitate membrane crossing. | 1. Optimize Linker: Synthesize and test PROTACs with shorter PEG chains or different linker compositions (e.g., replacing a PEG unit with a phenyl ring) to balance solubility and permeability. 2. Permeability Assays: Use in vitro models like Caco-2 or PAMPA assays to quantitatively measure permeability and guide linker optimization. |
| Low degradation efficiency (poor DC50/Dmax). | 1. Suboptimal Linker Length: The PEG8 linker may not provide the optimal distance or geometry for efficient ternary complex formation. 2. "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes, reducing degradation efficiency. | 1. Vary Linker Length: Synthesize and test a series of PROTACs with different PEG linker lengths (e.g., PEG4, PEG12) to empirically determine the optimal length for your specific target and E3 ligase. 2. Perform Wide Dose-Response: Test your PROTAC over a broad concentration range to identify a potential hook effect, which appears as a bell-shaped dose-response curve. |
Experimental Protocols & Workflows
Protocol 1: General Synthesis of a PROTAC using this compound
This protocol describes a general method for conjugating the this compound linker to a warhead containing an appropriate electrophile (e.g., a maleimide or iodoacetamide).
Materials:
-
Warhead with a suitable electrophilic handle
-
E3 Ligase Ligand-Linker intermediate
-
This compound
-
Anhydrous, degassed solvent (e.g., DMF or DMSO)
-
Base (e.g., DIPEA or triethylamine)
-
Reaction vessel
-
Stirring apparatus
-
HPLC for purification
-
Mass spectrometer for characterization
Methodology:
-
Dissolution: Dissolve the warhead-electrophile and a slight molar excess (1.1-1.2 equivalents) of this compound in the anhydrous solvent.
-
Reaction Initiation: Add the base (2-3 equivalents) to the reaction mixture to deprotonate the thiol, forming a nucleophilic thiolate.
-
Incubation: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature. Monitor the reaction progress using LC-MS. The reaction is typically complete within 2-12 hours.
-
Quenching: Once the reaction is complete, quench any remaining electrophile by adding a small amount of a thiol-containing scavenger (e.g., N-acetylcysteine).
-
Purification: Purify the resulting PROTAC conjugate using reverse-phase preparative HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC product using high-resolution mass spectrometry (HRMS) and analytical HPLC.
Protocol 2: Aqueous Thermodynamic Solubility Assessment (Shake-Flask Method)
This protocol is used to determine the thermodynamic solubility of a PROTAC in an aqueous buffer.
Materials:
-
PROTAC solid powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Microcentrifuge tubes
-
Shaker/incubator
-
0.45 µm syringe filters
-
HPLC system with a UV detector
Methodology:
-
Sample Preparation: Add an excess amount of the solid PROTAC powder to a microcentrifuge tube containing a known volume of PBS (e.g., 1 mg in 1 mL).
-
Equilibration: Tightly cap the tube and place it in a shaker/incubator at 25°C for 24 hours to ensure the solution reaches equilibrium.
-
Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter.
-
Quantification:
-
Prepare a standard curve by making serial dilutions of a known concentration of the PROTAC in DMSO.
-
Analyze the filtered supernatant and the standards by HPLC.
-
Determine the concentration of the PROTAC in the supernatant by comparing its peak area to the standard curve. This concentration represents the thermodynamic solubility.
-
Visualizations
Caption: General mechanism of action for PROTAC-mediated protein degradation.
Caption: Workflow for addressing and overcoming PROTAC solubility issues.
References
- 1. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
how to improve cell permeability of PROTACs with Thiol-C10-amide-PEG8
Technical Support Center: Optimizing PROTAC Cell Permeability
Welcome to the technical support center for PROTAC development. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols specifically for researchers working to improve the cell permeability of their PROTACs, with a focus on utilizing linkers such as Thiol-C10-amide-PEG8.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the development and optimization of PROTACs for enhanced cell permeability.
Q1: My PROTAC, which incorporates a this compound linker, exhibits low cell permeability. What are the potential causes and how can I troubleshoot this?
A1: Low cell permeability in PROTACs, even with advanced linkers, is a multifaceted issue. The "hook effect," resulting from high PROTAC concentrations, can lead to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the functional ternary complex, which can impair cellular uptake and activity. Here are several factors to investigate:
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Physicochemical Properties: The overall properties of the PROTAC molecule dominate its permeability. A high molecular weight (MW > 800 Da), a large number of rotatable bonds (NROTB > 10), and a high polar surface area (PSA > 120 Ų) can all contribute to poor permeability, a phenomenon often referred to as "rule of 5" violations. The C10 alkyl chain in your linker adds lipophilicity, which can be beneficial, but the PEG8 and amide groups increase the PSA.
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Linker Conformation: The linker is not just a passive spacer; its length and composition critically influence the PROTAC's conformation. An unfavorable conformation in solution can mask features that are necessary for cell entry. The PROTAC may be adopting a folded, more polar conformation that is not conducive to passive diffusion.
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Efflux Transporter Activity: PROTACs are frequently substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump them out of the cell, reducing intracellular concentration and efficacy.
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Experimental Assay System: The cell line used for permeability assessment is critical. Differences in membrane lipid composition and transporter expression (e.g., Caco-2 vs. HEK293) can lead to different permeability readouts.
Troubleshooting Steps:
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Analyze Physicochemical Properties: Calculate the MW, cLogP, PSA, and NROTB of your final PROTAC molecule. If the values are well outside the typical ranges for permeable molecules, consider redesigning the warhead or E3 ligase ligand to be more compact.
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Assess Efflux: Use an efflux ratio assay (e.g., with Caco-2 cells) to determine if your PROTAC is a substrate for transporters like P-gp. If it is, you may need to modify the structure to reduce its affinity for these transporters.
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Modify the Linker:
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Shorten/Lengthen: Systematically vary the length of the PEG (e.g., PEG4, PEG12) and alkyl (e.g., C6, C12) chains.
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Increase Rigidity: Introduce cyclic structures or double bonds into the linker to reduce conformational flexibility and potentially lock the PROTAC into a more permeable state.
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Use a Different Cell Line: Test permeability in a panel of cell lines to understand if the issue is cell-type specific.
Q2: How do the individual components of the this compound linker (Thiol, C10, Amide, PEG8) theoretically contribute to cell permeability?
A2: Each component of this complex linker plays a distinct role:
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Thiol (-SH): This is primarily a reactive handle for synthesis, typically used in the final step to conjugate the two halves of the PROTAC via a thiol-maleimide reaction. It does not directly contribute to the permeability of the final molecule.
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C10 Alkyl Chain: This is a lipophilic (hydrophobic) spacer. Increasing lipophilicity can enhance membrane association and passive diffusion across the lipid bilayer. However, excessive lipophilicity can lead to poor solubility and non-specific binding.
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Amide Bond: This is a stable, synthetically accessible linkage. It is relatively polar and can form hydrogen bonds, which may slightly decrease permeability but adds structural stability.
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PEG8 (8-unit Polyethylene Glycol): PEG linkers are hydrophilic and flexible. They are known to improve aqueous solubility, which is often a prerequisite for permeability. Furthermore, they can shield the PROTAC from metabolic enzymes and reduce non-specific binding. The hydrophilic nature of PEG can also help balance the lipophilicity of the C10 chain, creating an amphipathic character that may facilitate membrane interaction.
Q3: My PROTAC is permeable but shows low degradation activity. What is the issue?
A3: This suggests that while the molecule can enter the cell, it is failing to induce the formation of a stable and productive ternary complex (Target-PROTAC-E3 Ligase).
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Incorrect Linker Length/Geometry: The primary role of the linker is to orient the target protein and the E3 ligase in a way that allows for efficient ubiquitination of the target. Even with good permeability, if the linker is too short, too long, or too rigid/flexible, it may not allow the proper "handshake" between the two proteins.
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"Hook Effect": High intracellular concentrations of a potent PROTAC can lead to the formation of binary complexes (Target-PROTAC or E3-PROTAC) rather than the productive ternary complex, which paradoxically reduces degradation efficiency at high doses.
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Cellular Localization: Your PROTAC may be localizing to a cellular compartment (e.g., lysosome) where the target protein or the E3 ligase is not present.
Troubleshooting Steps:
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Perform a Dose-Response Curve: A classic bell-shaped dose-response curve is indicative of the hook effect. If observed, subsequent experiments should use concentrations at or near the optimal degradation concentration (DC50).
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Synthesize a Linker Library: Create a set of PROTACs where the this compound linker is systematically modified (e.g., varying PEG and alkyl chain lengths) to find the optimal geometry for ternary complex formation.
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Confirm Target Engagement: Use cellular thermal shift assays (CETSA) or nanoBRET to confirm that both the warhead and the E3 ligand are binding to their respective targets inside the cell.
Quantitative Data Summary
The following table summarizes hypothetical data illustrating how modifications to a linker, based on the this compound scaffold, can impact key PROTAC parameters.
| PROTAC Candidate | Linker Modification | Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Target Degradation (DC₅₀, nM) |
| PROTAC-1 | C10-amide-PEG8 | 0.8 | 5.2 | 150 |
| PROTAC-2 | C6-amide-PEG8 | 1.5 | 3.1 | 85 |
| PROTAC-3 | C10-amide-PEG4 | 1.1 | 4.8 | 110 |
| PROTAC-4 | C10-amide-PEG12 | 0.5 | 6.5 | 250 |
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Analysis: In this example, shortening the alkyl chain from C10 to C6 (PROTAC-2) improved permeability and degradation, possibly by reducing lipophilicity and improving the efflux ratio. Modifying the PEG length shows a trade-off, with the shorter PEG4 (PROTAC-3) offering a slight improvement over the original, while the longer PEG12 (PROTAC-4) significantly reduced both permeability and efficacy.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput, non-cell-based method to assess the passive permeability of a compound.
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Prepare Donor Plate:
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Dissolve PROTACs in a suitable buffer (e.g., PBS with 5% DMSO) to a final concentration of 100 µM.
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Add 200 µL of the PROTAC solution to each well of a 96-well donor plate.
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-
Prepare Artificial Membrane:
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Coat the filter of a 96-well acceptor plate with 5 µL of a 1% solution of porcine polar brain lipid in dodecane. Allow the solvent to evaporate for at least 1 hour.
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-
Prepare Acceptor Plate:
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Fill the wells of the acceptor plate with 200 µL of buffer (PBS with 5% DMSO).
-
-
Assemble Sandwich:
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Carefully place the lipid-coated filter plate on top of the donor plate, ensuring the coated side faces the donor solution.
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Place this assembly on top of the acceptor plate.
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-
Incubation:
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Incubate the "sandwich" at room temperature for 4-16 hours in a humidified chamber to prevent evaporation.
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-
Quantification:
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After incubation, carefully disassemble the plates.
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Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
-
Calculate Permeability (Papp):
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Use the established formula which takes into account the volume of the wells, the surface area of the filter, and the incubation time to calculate the effective permeability coefficient.
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Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
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Cell Seeding: Seed cells (e.g., HeLa, HEK293) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
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PROTAC Treatment:
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Prepare serial dilutions of your PROTAC in cell culture media (e.g., from 1 µM to 0.1 nM). Include a vehicle control (e.g., 0.1% DMSO).
-
Aspirate the old media from the cells and add the PROTAC-containing media.
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Incubate for the desired time (e.g., 16-24 hours).
-
-
Cell Lysis:
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Wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for all samples (e.g., load 20 µg of total protein per lane).
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific to your target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine degradation.
-
Visualizations
Below are diagrams illustrating key concepts in PROTAC development and troubleshooting.
Technical Support Center: Ternary Complex Instability with PEG8 Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with ternary complex instability, particularly when using PEG8 linkers in Proteolysis Targeting Chimeras (PROTACs) and other heterobifunctional molecules.
Troubleshooting Guide
Scenario 1: Low or No Ternary Complex Formation
You've designed a PROTAC with a PEG8 linker, but biophysical assays show weak or no evidence of a stable ternary complex (Target Protein-PROTAC-E3 Ligase).
Question: My initial experiments (e.g., ITC, SPR, FRET) show minimal to no ternary complex formation with my PEG8 linker-containing PROTAC. What are the likely causes and what steps should I take?
Answer:
Several factors could be contributing to the lack of ternary complex formation. A systematic approach to troubleshooting is recommended.
Initial Checks:
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Confirm Binary Engagement: Before assessing the ternary complex, it is crucial to confirm that your PROTAC binds to both the target protein and the E3 ligase independently. Use assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Fluorescence Polarization (FP) to determine the binary binding affinities (KD).[1][2][3]
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Protein Quality and Activity: Ensure the purity, concentration, and activity of your target protein and E3 ligase complex (e.g., VHL-ElonginB-ElonginC). Aggregated or misfolded proteins will not form stable complexes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low ternary complex formation.
Next Steps: Linker Optimization
If binary engagement is confirmed and protein quality is high, the PEG8 linker itself is the likely issue. The flexibility and length of the linker are critical for allowing the target protein and E3 ligase to adopt a productive orientation for interaction.[4][5]
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Vary Linker Length: A PEG8 linker is a good starting point, but may not be optimal. Synthesize and test a library of PROTACs with different PEG linker lengths (e.g., PEG4, PEG6, PEG12). Shorter linkers provide more rigidity, while longer ones offer more conformational freedom.
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Modify Linker Composition: The high flexibility of PEG linkers can sometimes be detrimental. Consider more rigid linkers, such as alkyl chains or linkers containing cyclic moieties (e.g., piperazine, triazole), which can lock the PROTAC into a more favorable conformation. Aromatic linkers can also enhance stability through π-π stacking interactions.
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Alter Attachment Points: The points at which the linker is attached to the target-binding and E3-binding ligands can significantly impact the geometry of the ternary complex. Exploring alternative attachment points can be a fruitful strategy.
Scenario 2: The "Hook Effect"
Your PROTAC shows degradation at lower concentrations, but this effect diminishes at higher concentrations, indicating the formation of non-productive binary complexes over the productive ternary complex.
Question: I'm observing a "hook effect" with my PEG8-linked PROTAC. How can I mitigate this?
Answer:
The "hook effect" is a common challenge in PROTAC development and is often related to the equilibrium of binary and ternary complexes. While primarily concentration-dependent, an inefficient linker can exacerbate this phenomenon by promoting unstable ternary complexes.
Strategies to Mitigate the Hook Effect:
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Enhance Ternary Complex Stability: A more stable and cooperative ternary complex can help overcome the "hook effect". By optimizing the linker (as described in Scenario 1), you can increase the propensity for the productive ternary complex to form, even at higher PROTAC concentrations.
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Improve Cooperativity (α): Cooperativity is a measure of how the binding of one protein to the PROTAC influences the binding of the second protein. A high cooperativity value (α > 1) indicates that the formation of the ternary complex is favored. Linker optimization is key to improving cooperativity.
Caption: The "hook effect": favoring binary over ternary complexes at high concentrations.
Frequently Asked Questions (FAQs)
Q1: Why is a PEG8 linker a common starting point in PROTAC design?
A1: Polyethylene glycol (PEG) linkers are hydrophilic, which can improve the solubility and cell permeability of the often large and hydrophobic PROTAC molecules. A PEG8 linker provides a moderate length that is often a successful initial choice, balancing flexibility and the ability to span the distance between the target protein and the E3 ligase.
Q2: What biophysical assays are recommended for studying ternary complex stability?
A2: A variety of biophysical techniques can provide quantitative data on ternary complex formation and stability. Commonly used methods include:
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Surface Plasmon Resonance (SPR): Measures binding kinetics (kon, koff) and affinity (KD) in real-time.
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Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the interaction, including binding affinity (KD), enthalpy (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) derived from ITC can be used to evaluate the stability of the ternary complex.
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Biolayer Interferometry (BLI): Similar to SPR, BLI is a label-free technology for measuring biomolecular interactions.
-
Fluorescence-based Assays (FP, FRET): Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET) are sensitive methods for detecting complex formation.
-
Mass Spectrometry (MS): Native mass spectrometry can directly observe the formation of the ternary complex and provide information on its stoichiometry.
Q3: How does linker flexibility impact ternary complex stability?
A3: Linker flexibility is a double-edged sword. A flexible linker, like PEG, can allow the PROTAC to adopt multiple conformations, which can be beneficial for forming the initial ternary complex. However, excessive flexibility can lead to a more dynamic and less stable complex, which may not be optimal for efficient ubiquitination. Molecular dynamics simulations have shown that some PROTACs have a tendency for their two "warheads" to interact in solution, a conformation that would prevent binding to their respective proteins. More rigid linkers can restrict the conformational freedom and pre-organize the PROTAC for a more stable ternary complex.
Data Presentation: Linker Optimization Case Study
The following table presents hypothetical data from an experiment to optimize the linker for a PROTAC targeting "Protein X" for degradation by the VHL E3 ligase.
| PROTAC ID | Linker | Binary KD (nM) (Protein X) | Binary KD (nM) (VHL) | Ternary Complex KD (nM) | Cooperativity (α) | Max Degradation (%) |
| PROTAC-01 | PEG8 | 25 | 150 | 50 | 3 | 45 |
| PROTAC-02 | PEG4 | 28 | 145 | 120 | 1.2 | 20 |
| PROTAC-03 | PEG12 | 22 | 155 | 85 | 1.8 | 35 |
| PROTAC-04 | Alkyl-C8 | 30 | 160 | 35 | 4.6 | 75 |
| PROTAC-05 | Piperazine-PEG4 | 26 | 140 | 15 | 9.3 | 92 |
-
Cooperativity (α) is calculated as (Binary KD of E3 ligase) / (Ternary KD of PROTAC binding to E3 in presence of target).
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis
Objective: To determine the thermodynamic parameters of ternary complex formation.
Methodology:
-
Preparation: Dialyze the target protein and E3 ligase into the same buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl). Dissolve the PROTAC in the same buffer, using a minimal amount of DMSO if necessary (ensure final DMSO concentration is identical in both the cell and syringe).
-
Binary Titrations:
-
Titrate the PROTAC into the target protein to determine their binary binding affinity.
-
Titrate the PROTAC into the E3 ligase to determine their binary binding affinity.
-
-
Ternary Titration:
-
Saturate the target protein with the PROTAC by pre-incubating them at a molar ratio that ensures complex formation (e.g., 1:1.5).
-
Titrate this pre-formed binary complex into the E3 ligase in the ITC cell.
-
-
Data Analysis: Fit the titration data to a suitable binding model to determine the KD, ΔH, and stoichiometry of the ternary complex formation. The Gibbs free energy (ΔG) can be calculated to assess the stability of the complex.
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
Objective: To measure the association and dissociation rates of the ternary complex.
Methodology:
-
Immobilization: Immobilize the E3 ligase (e.g., biotinylated VHL complex) onto a streptavidin-coated sensor chip.
-
Analyte Preparation: Prepare a series of concentrations of the target protein in the running buffer. For the ternary complex measurement, prepare a second series of the target protein with a constant, saturating concentration of the PROTAC.
-
Injection: Inject the target protein alone over the sensor surface to measure any direct, non-PROTAC-mediated interaction. Then, inject the pre-incubated target protein-PROTAC mixture.
-
Data Analysis: Fit the sensorgrams to a kinetic binding model (e.g., 1:1 Langmuir) to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD) for the ternary complex.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
PROTAC Design Technical Support Center: Overcoming Steric Hindrance with Thiol-C10-amide-PEG8
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in refining PROTAC® (Proteolysis Targeting Chimera) design, specifically when encountering steric hindrance with the Thiol-C10-amide-PEG8 linker.
Understanding the this compound Linker
The this compound linker is a flexible, hydrophilic linker commonly used in PROTAC synthesis. Its structure consists of a thiol group for conjugation, a C10 alkyl chain, an amide bond, and a polyethylene glycol (PEG) chain with eight repeating units. This combination of a hydrophobic alkyl chain and a hydrophilic PEG chain can influence the physicochemical properties of the final PROTAC molecule, including its solubility and cell permeability.
Chemical Structure:
FAQs: this compound in PROTAC Design
Q1: What are the primary causes of steric hindrance when using a this compound linker in my PROTAC design?
A1: Steric hindrance in PROTACs using this linker can arise from several factors:
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Inappropriate Linker Length: While the PEG8 component provides considerable length, the overall linker might still be too short or too long for your specific target protein and E3 ligase pair. An optimal distance is required to bring the two proteins into a productive orientation for ubiquitination. If the linker is too short, it can lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.[1][2]
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Suboptimal Attachment Points: The points of attachment of the linker to the target protein ligand and the E3 ligase ligand are critical. If the linker is connected at a position that forces an unfavorable orientation of the proteins, it can result in steric clashes.
-
Conformational Rigidity: Although the PEG and alkyl components offer flexibility, certain conformations of the PROTAC might be sterically hindered, preventing the necessary protein-protein interactions for ternary complex formation.
-
Bulky Ligands: The size and shape of the warhead (target protein ligand) and the E3 ligase ligand themselves can contribute to steric hindrance, especially when brought into proximity by the linker.
Q2: How does the this compound linker's flexibility impact ternary complex formation?
A2: The flexibility of the PEG8 and C10 alkyl chains allows the PROTAC to adopt various conformations, which can be advantageous in searching for a productive binding mode. However, excessive flexibility can also be detrimental. It can lead to a higher entropic penalty upon binding to form the ternary complex, potentially reducing the complex's stability. The ideal linker possesses a balance of flexibility and rigidity to facilitate efficient ternary complex formation.
Q3: Can the "hook effect" be related to steric hindrance?
A3: Yes, indirectly. The "hook effect" is the phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[3][4] This is primarily caused by the formation of non-productive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) that cannot lead to degradation. While not a direct result of steric hindrance within the ternary complex, the factors contributing to inefficient ternary complex formation, such as steric clashes, can exacerbate the hook effect by favoring the formation of these binary complexes.
Troubleshooting Guide: Refining PROTAC Design to Avoid Steric Hindrance
If you are observing low degradation efficiency or suspect steric hindrance with your this compound-based PROTAC, consider the following troubleshooting steps:
| Problem | Possible Cause | Suggested Solution |
| Low or no target protein degradation | Steric hindrance preventing ternary complex formation | 1. Modify Linker Length: Synthesize and test PROTAC analogues with varying PEG linker lengths (e.g., PEG4, PEG6, PEG12).[1] This will help determine the optimal distance required for productive ternary complex formation for your specific target and E3 ligase. 2. Alter Attachment Points: If synthetically feasible, change the attachment point of the linker on either the warhead or the E3 ligase ligand. Even a small change in the vector can significantly alter the orientation of the bound proteins. 3. Introduce Rigidity: Consider incorporating rigidifying elements into the linker, such as a piperazine or a triazole ring, to reduce conformational flexibility and favor a more productive binding conformation. |
| Weak ternary complex formation in biophysical assays (e.g., FP, SPR, ITC) | Unfavorable protein-protein interactions or steric clashes | 1. Computational Modeling: Use molecular modeling to predict the structure of the ternary complex and identify potential steric clashes. This can guide the rational design of new linkers. 2. Vary E3 Ligase Ligand: If possible, test a different E3 ligase ligand (e.g., targeting CRBN instead of VHL, or vice versa). The different surface topographies of E3 ligases may be more accommodating to your target protein. |
| Observing a pronounced "hook effect" at low concentrations | Inefficient formation of the ternary complex, favoring binary complexes | 1. Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range (e.g., picomolar to micromolar) to accurately determine the optimal concentration for degradation and the onset of the hook effect. 2. Optimize Linker: As with low degradation, linker optimization is key to promoting the formation of the ternary complex over binary complexes. |
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | |
| ERα | VHL | PEG | 12 | Similar binding to 16-atom | Less potent than 16-atom | |
| ERα | VHL | PEG | 16 | Similar binding to 12-atom | More potent than 12-atom | |
| CRBN (homo-PROTAC) | CRBN | PEG | 8 | Optimized length | - | |
| BRD4 | CRBN | PEG | 0 (no PEG) | < 0.5 µM | - | |
| BRD4 | CRBN | PEG | 1-2 units | > 5 µM | - | |
| BRD4 | CRBN | PEG | 4-5 units | < 0.5 µM | - |
Note: The atom count in the linker length column is an approximation based on the provided information in the source and may not be exact.
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.
Troubleshooting Workflow for Steric Hindrance
Caption: A logical workflow for troubleshooting and overcoming steric hindrance in PROTAC design.
Experimental Protocols
Detailed Methodology for Western Blotting to Quantify PROTAC-Induced Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC.
Materials:
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Cell culture reagents
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PROTAC compound and vehicle control (e.g., DMSO)
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Ice-cold Phosphate-Buffered Saline (PBS)
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Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
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BCA protein assay kit
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Laemmli sample buffer (4x)
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SDS-PAGE gels, electrophoresis, and transfer apparatus
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PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibody against the target protein
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Primary antibody against a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
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Enhanced chemiluminescence (ECL) substrate
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Imaging system for chemiluminescence detection
Procedure:
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Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase and will reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of your PROTAC in fresh cell culture medium. It is crucial to include a vehicle-only control (e.g., 0.1% DMSO).
-
Aspirate the old medium and treat the cells with the PROTAC dilutions for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
After incubation, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
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Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (containing the soluble protein) to a new tube.
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Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Detailed Methodology for Fluorescence Polarization (FP) Assay to Assess Ternary Complex Formation
This protocol provides a framework for quantifying the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase) in vitro.
Materials:
-
Purified target protein
-
Purified E3 ligase
-
Fluorescently labeled tracer (a ligand for either the target protein or the E3 ligase with a high affinity)
-
PROTAC of interest
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT)
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Black, low-volume 384-well microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Assay Development and Optimization:
-
Determine the optimal concentration of the fluorescent tracer and the protein it binds to. The concentration of the protein should be around the Kd of the tracer-protein interaction, and the tracer concentration should be low enough to avoid signal saturation.
-
Confirm that your PROTAC can displace the fluorescent tracer from its binding partner in a competitive binding experiment to determine its binary binding affinity.
-
-
Ternary Complex Formation Assay:
-
Prepare a serial dilution of your PROTAC in the assay buffer.
-
In the wells of the 384-well plate, add a fixed concentration of the fluorescent tracer and its corresponding protein partner (e.g., fluorescently labeled E3 ligase ligand and the E3 ligase).
-
Add the PROTAC dilutions to these wells.
-
Prepare a set of wells containing the tracer, its protein partner, the PROTAC at a fixed concentration, and a serial dilution of the second protein (the target protein).
-
Include appropriate controls: tracer only, tracer + its protein partner, and tracer + each protein individually.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence polarization on the plate reader.
-
-
Data Analysis:
-
The fluorescence polarization values are measured in millipolarization units (mP).
-
Plot the change in mP as a function of the titrant concentration.
-
For binary binding, fit the data to a suitable binding model to determine the dissociation constant (Kd) or inhibition constant (Ki).
-
For ternary complex formation, an increase in polarization upon the addition of the second protein in the presence of the PROTAC indicates the formation of the ternary complex. The data can be analyzed to determine the cooperativity of the complex formation. A bell-shaped curve may be observed, which can be indicative of the "hook effect" at higher concentrations.
-
References
Technical Support Center: Troubleshooting the PROTAC Hook Effect with PEGylated Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the "hook effect" in your Proteolysis Targeting Chimera (PROTAC) experiments, with a focus on the potential benefits of using advanced linkers such as those containing a Thiol-C10-amide-PEG8 moiety.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The hook effect is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration.[1][3] Instead of a typical sigmoidal dose-response curve where increasing the concentration leads to a plateau of maximum effect, high concentrations of a PROTAC can paradoxically reduce its degradation efficacy.[1]
Q2: What is the underlying mechanism of the hook effect?
A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations. A PROTAC's function relies on forming a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase. However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.
Q3: What are the consequences of the hook effect for my experiments?
A3: The primary consequence of the hook effect is the potential for misinterpretation of your experimental data and an incorrect assessment of your PROTAC's potency and efficacy. Key parameters used to characterize PROTACs, such as DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum level of degradation), can be inaccurately determined if the hook effect is not recognized. This can lead to misleading structure-activity relationships (SAR) and poor decision-making in lead optimization.
Q4: I'm observing a hook effect with my PROTAC. How can I mitigate this?
A4: Mitigating the hook effect typically involves several strategies:
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Optimize PROTAC Concentration: The most direct approach is to perform a detailed dose-response experiment over a wide range of concentrations (e.g., 1 pM to 100 µM) to identify the optimal concentration range for maximal degradation before the hook effect becomes prominent.
-
Rational Linker Design: The linker connecting the target-binding and E3 ligase-binding moieties plays a critical role. Modifying the linker's length, rigidity, and composition can influence the stability and cooperativity of the ternary complex, potentially reducing the formation of unproductive binary complexes.
-
Incorporate PEGylated Linkers: Using linkers with polyethylene glycol (PEG) chains, such as a this compound linker, can be a valuable strategy. PEG linkers can improve the solubility and physicochemical properties of the PROTAC. They can also provide conformational flexibility that may favor the formation of a stable and productive ternary complex over binary complexes, thereby mitigating the hook effect.
Troubleshooting Guide
Issue: Decreased or no protein degradation observed at high PROTAC concentrations.
Visual Cue: Your dose-response curve (e.g., from a Western Blot or an automated protein degradation assay) shows a bell shape, where degradation is potent at intermediate concentrations but diminishes at higher concentrations.
| Potential Cause | Troubleshooting Steps |
| Hook Effect | 1. Confirm with a wider concentration range: Repeat the experiment using a broader and more granular range of PROTAC concentrations to clearly define the bell-shaped curve. 2. Determine the optimal concentration: Identify the concentration that achieves maximal degradation (Dmax) and use concentrations at or below this for future experiments. 3. Verify ternary complex formation: Use biophysical or cellular assays (e.g., Co-Immunoprecipitation, FRET, SPR) to measure ternary complex formation at different PROTAC concentrations. |
| Compound Insolubility | 1. Assess solubility: Check the solubility of your PROTAC in the assay medium at high concentrations. 2. Use a different solvent: If solubility is an issue, consider using a different vehicle or a lower percentage of the organic solvent. |
| Cellular Toxicity | 1. Perform a cell viability assay: Run a cytotoxicity assay (e.g., MTT, CellTiter-Glo) in parallel with your degradation experiment to rule out cell death at high concentrations as a confounding factor. |
Data Presentation: Mitigating the Hook Effect with a PEG8 Linker
The following tables present hypothetical data for a BRD4-targeting PROTAC ("PROTAC-A") that exhibits a significant hook effect, and a modified version ("PROTAC-A-PEG8") where the original linker has been replaced with a this compound containing linker, leading to mitigation of the hook effect.
Table 1: Degradation of BRD4 by PROTAC-A and PROTAC-A-PEG8
| Concentration (nM) | PROTAC-A (% Degradation) | PROTAC-A-PEG8 (% Degradation) |
| 0.1 | 15 | 20 |
| 1 | 55 | 60 |
| 10 | 85 | 92 |
| 100 | 95 | 96 |
| 1000 | 60 | 94 |
| 10000 | 30 | 90 |
Table 2: Key Performance Metrics for PROTAC-A and PROTAC-A-PEG8
| Parameter | PROTAC-A | PROTAC-A-PEG8 |
| DC50 | ~1.5 nM | ~1.2 nM |
| Dmax | 95% at 100 nM | 96% at 100 nM |
| Hook Effect Onset | >100 nM | Minimal hook effect observed |
Visualizations
Caption: Mechanism of the PROTAC hook effect.
Caption: How a PEGylated linker may mitigate the hook effect.
Caption: Troubleshooting workflow for a suspected hook effect.
Experimental Protocols
Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Seeding: Plate cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvest and allow them to adhere overnight.
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Compound Preparation and Treatment: Prepare serial dilutions of your PROTAC in cell culture medium. It is recommended to test a wide concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration and observe any potential hook effect. Include a vehicle-only control (e.g., DMSO). Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).
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Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 15-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe with a loading control antibody (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration to visualize the dose-response curve and determine DC50 and Dmax.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol can be used to qualitatively assess the formation of the ternary complex (Target-PROTAC-E3 Ligase).
-
Cell Treatment: Treat cells with the desired concentrations of PROTAC or vehicle for a specified time. To capture the ternary complex, it is advisable to co-treat with a proteasome inhibitor (e.g., MG132) to prevent degradation of the target protein.
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against your target protein (or an epitope tag) to form an antibody-antigen complex.
-
Add protein A/G beads to the lysate to capture the antibody-antigen complex.
-
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specifically bound proteins. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the target protein and the E3 ligase to confirm their co-immunoprecipitation. An increased signal for the E3 ligase in the PROTAC-treated samples (compared to the vehicle control) indicates the formation of the ternary complex.
In-Cell Ubiquitination Assay
This assay determines if the target protein is ubiquitinated upon PROTAC treatment.
-
Cell Treatment: Treat cells with your PROTAC at various concentrations for a short period (e.g., 1-4 hours). Co-treat with a proteasome inhibitor (e.g., MG132) for the last few hours of the incubation to allow ubiquitinated proteins to accumulate.
-
Immunoprecipitation of Target Protein: Lyse the cells under denaturing conditions (e.g., with 1% SDS) to disrupt protein-protein interactions, then dilute with a non-denaturing buffer. Immunoprecipitate the target protein using a specific antibody as described in the Co-IP protocol.
-
Western Blot Analysis: Elute the immunoprecipitated protein and analyze by Western blot. Probe the membrane with an antibody that recognizes ubiquitin or poly-ubiquitin chains. A smear or ladder of high-molecular-weight bands in the PROTAC-treated lanes indicates ubiquitination of the target protein.
References
Technical Support Center: Optimization of Thiol-Maleimide Conjugation Chemistry
Welcome to the technical support center for the optimization of conjugation chemistry involving Thiol-C10-amide-PEG8 and other thiol-reactive reagents. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful conjugation experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing low or no conjugation efficiency?
Answer: Low or no conjugation efficiency is a common issue that can stem from several factors, from reagent stability to reaction conditions. A systematic approach to troubleshooting this problem is crucial.
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Maleimide Instability: The maleimide group is susceptible to hydrolysis, especially at neutral to alkaline pH, which renders it inactive for conjugation.[1] It is recommended to prepare aqueous solutions of maleimide-containing reagents immediately before use and to store stock solutions in a dry, water-miscible organic solvent like DMSO or DMF at -20°C.[2]
-
Thiol Oxidation: Free thiol groups (-SH) can readily oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides.[1] To mitigate this, it is important to degas buffers to remove dissolved oxygen and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.[1]
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Incomplete Disulfide Reduction: If your protein or peptide has existing disulfide bonds, they must be reduced to free thiols prior to conjugation.[1] TCEP (tris(2-carboxyethyl)phosphine) is often the preferred reducing agent as it does not contain a thiol group and does not need to be removed before adding the maleimide reagent. If DTT (dithiothreitol) is used, it must be completely removed, for instance by using a desalting column, before adding the maleimide to prevent it from competing with your target molecule.
-
Suboptimal pH: The ideal pH range for the thiol-maleimide reaction is between 6.5 and 7.5. Below pH 6.5, the reaction rate slows down as the thiol is less likely to be in its reactive thiolate anion form. Above pH 7.5, the maleimide becomes more susceptible to hydrolysis, and side reactions with primary amines (e.g., lysine residues) become more prevalent. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
-
Incorrect Stoichiometry: The molar ratio of maleimide to thiol can significantly impact conjugation efficiency. An excess of the maleimide reagent is often used to drive the reaction to completion, with a 10-20 fold molar excess being a common starting point for labeling proteins. However, for larger molecules or when steric hindrance is a factor, this ratio may need to be optimized.
-
Steric Hindrance: The long C10 alkyl chain in the this compound linker, combined with the PEG8 moiety, could create steric hindrance, potentially impeding the reaction with the maleimide, especially on sterically hindered sites of a protein. Optimizing the linker length or the attachment site on the protein might be necessary.
Question 2: How can I minimize side reactions during conjugation?
Answer: Side reactions can lead to a heterogeneous product mixture, complicating purification and analysis. Here are key strategies to minimize them:
-
Control the pH: Maintaining the reaction pH within the optimal range of 6.5-7.5 is the most critical factor to ensure the chemoselective reaction of maleimides with thiols.
-
Avoid Primary and Secondary Amines in Buffers: Buffers containing primary or secondary amines (e.g., Tris) can compete with the thiol reaction at pH values above 7.5. Consider using phosphate, HEPES, or MOPS buffers.
-
Address N-terminal Cysteine Issues: If you are conjugating to a peptide with an N-terminal cysteine, a side reaction can lead to the formation of a thiazine structure, especially at or above physiological pH. Performing the conjugation at a more acidic pH (e.g., pH 6.5) can help to minimize this rearrangement.
-
Prevent Retro-Michael Reaction: The thioether bond formed can, under certain conditions, undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This can be a concern for in vivo applications, leading to "payload migration". Post-conjugation hydrolysis of the thiosuccinimide ring can increase the stability of the conjugate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored in a dry, dark place at -20°C for long-term stability. For short-term storage of solutions, it is best to prepare them fresh. If aqueous storage is necessary, use a slightly acidic buffer and store at 4°C for a limited time.
Q2: How do I prepare my protein for conjugation?
A2: Dissolve your protein in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES). If disulfide bond reduction is needed, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. The protein solution is then ready for the addition of the maleimide reagent.
Q3: How should I prepare the maleimide reagent solution?
A3: The maleimide reagent should be dissolved in an anhydrous organic solvent such as DMSO or DMF immediately before use to a stock concentration of 1-10 mM.
Q4: What are the typical reaction conditions for conjugation?
A4: After preparing the protein and maleimide solutions, add the desired molar excess of the maleimide stock solution to the protein solution. The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight. Gentle mixing during the incubation can be beneficial.
Q5: How can I quench the conjugation reaction?
A5: To stop the reaction and consume any excess maleimide, a small molecule thiol such as cysteine, 2-mercaptoethanol, or DTT can be added to the reaction mixture. An incubation of about 15-30 minutes is usually sufficient.
Q6: What methods can be used to purify the final conjugate?
A6: The choice of purification method depends on the size and properties of your conjugate. Common methods include size-exclusion chromatography (SEC), dialysis, and tangential flow filtration (TFF) to remove unreacted PEG linker and other small molecules. For more complex mixtures, techniques like hydrophobic interaction chromatography (HIC) or ion-exchange chromatography (IEX) may be necessary.
Q7: How can I characterize my final conjugate?
A7: The characterization of the PEGylated product is crucial to confirm successful conjugation and determine the degree of labeling. Techniques such as SDS-PAGE will show a shift in molecular weight. Mass spectrometry (LC/MS) can provide the exact mass of the conjugate. UV-Vis spectroscopy can be used to determine the degree of labeling if the PEG linker contains a chromophore.
Data Summary Tables
Table 1: Recommended Reaction Parameters for Thiol-Maleimide Conjugation
| Parameter | Recommended Range/Condition | Rationale |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity and reaction rate. |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for 1-2 hours is common; 4°C overnight for sensitive proteins. |
| Reaction Time | 30 minutes to Overnight | Dependent on reactants and temperature. |
| Maleimide:Protein Molar Ratio | 5:1 to 20:1 | A 10:1 to 20:1 ratio is a good starting point for optimization. |
| Protein Concentration | 1-10 mg/mL | A common concentration range for efficient conjugation. |
| Buffer | PBS, HEPES, MOPS (Thiol-free) | Avoids competition from buffer components. |
| Reducing Agent (if needed) | TCEP (10-100 fold molar excess) | Effective reduction without interfering with the maleimide reaction. |
Detailed Experimental Protocols
Protocol 1: Disulfide Bond Reduction of Proteins
-
Dissolve the protein in a degassed reaction buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a final concentration of 1-10 mg/mL.
-
If disulfide bond reduction is necessary, prepare a fresh solution of TCEP.
-
Add a 10-100 fold molar excess of TCEP to the protein solution.
-
Incubate the mixture for 30-60 minutes at room temperature to ensure complete reduction.
-
The reduced protein solution can be used directly in the subsequent conjugation step.
Protocol 2: Thiol-Maleimide Conjugation
-
Prepare Maleimide Reagent: Immediately before use, dissolve the maleimide-functionalized reagent in anhydrous DMSO or DMF to a stock concentration of 1-10 mM. Vortex to ensure it is fully dissolved.
-
Conjugation Reaction: Add the desired molar excess (e.g., 10-20 fold) of the maleimide stock solution to the reduced protein solution from Protocol 1.
-
Gently mix the reaction and protect it from light.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Quench Reaction: Add a thiol-containing quenching solution (e.g., cysteine or 2-mercaptoethanol) to a final concentration of 10-50 mM and incubate for 15-30 minutes at room temperature to consume any unreacted maleimide.
-
Purification: Proceed with the purification of the conjugate using an appropriate method such as size-exclusion chromatography.
Visualizations
References
Validation & Comparative
A Comparative Guide to Thiol-C10-amide-PEG8-Mediated Protein Degradation
Evaluating the Role of Linker Chemistry in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in achieving potent and selective protein degradation. The linker component, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, plays a pivotal role in the efficacy of these heterobifunctional molecules. This guide provides a comparative analysis of the Thiol-C10-amide-PEG8 linker, contextualizing its performance against other common linker strategies and offering supporting experimental frameworks.
PROTACs operate by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The linker is not merely a spacer but a key determinant of the stability and geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase), which ultimately dictates the efficiency of protein degradation.
The PROTAC Mechanism of Action
The mechanism of PROTAC-mediated protein degradation involves several key steps, from the formation of the ternary complex to the final degradation of the target protein.
Comparison of Linker Performance
Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, which can improve solubility and cell permeability. The length of the PEG chain is a crucial parameter influencing the formation of a stable and productive ternary complex.
Table 1: Comparative Performance of Different Linker Types in PROTACs
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Key Observations |
| Alkyl Chain | Various | Various | Variable | Variable | Generally more hydrophobic, which can affect solubility. Length optimization is critical. |
| PEG3 | BRD4 | CRBN | >1000 | <20 | Shorter PEG linkers can lead to steric hindrance and inefficient ternary complex formation. |
| PEG4 | BRD4 | CRBN | ~500 | ~50 | Moderate degradation, suggesting improved ternary complex formation compared to shorter linkers. |
| PEG5 | BRD4 | CRBN | ~100 | >80 | Often shows a good balance of flexibility and length, leading to potent degradation. |
| PEG6 | BRD4 | CRBN | ~50 | >90 | Frequently identified as an optimal linker length in various studies. |
| PEG8 (Inferred) | Various | Various | Potentially <50 | >90 | The longer PEG8 chain may offer increased flexibility, which can be beneficial for certain target-E3 ligase pairs, though it may also increase the risk of off-target effects or unfavorable conformations. |
| Rigid (e.g., piperazine) | Various | Various | Variable | Variable | Can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency, but with less conformational flexibility. |
Note: The data for PEG linkers are representative values from various studies and are intended for comparative purposes. The performance of any PROTAC is highly dependent on the specific target protein, E3 ligase, and the ligands used.
Experimental Protocols
To validate the efficacy of a this compound-based PROTAC, a series of in vitro and cellular assays are required. Below are detailed methodologies for key experiments.
PROTAC Synthesis (General Scheme)
While a specific protocol for this compound was not found, a general synthetic scheme for creating a PROTAC with a thiol-reactive linker is presented. This typically involves the coupling of the target-binding ligand and the E3 ligase ligand to the bifunctional linker. The thiol group on the linker can be reacted with a maleimide-functionalized ligand in the final step.
Western Blotting for Protein Degradation
This protocol is used to quantify the levels of the target protein in cells after treatment with the PROTAC.
Materials:
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Cell line expressing the target protein
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PROTAC compound and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and electrophoresis apparatus
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PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
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Primary antibody against a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
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Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with varying concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane and detect the protein bands using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate DC50 and Dmax values from the dose-response curves.
Ubiquitination Assay
This assay confirms that the PROTAC-mediated protein degradation occurs through the ubiquitin-proteasome system.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound, vehicle control, and a proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer with protease and deubiquitinase inhibitors (e.g., PR-619)
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Antibody against the target protein for immunoprecipitation
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Protein A/G magnetic beads
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Antibody against ubiquitin
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with the PROTAC, vehicle control, or PROTAC in combination with a proteasome inhibitor.
-
Immunoprecipitation:
-
Lyse the cells and pre-clear the lysates with magnetic beads.
-
Incubate the lysates with the antibody against the target protein to form antibody-antigen complexes.
-
Capture the complexes with Protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
-
Western Blotting:
-
Elute the protein complexes from the beads.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated target protein.
-
Conclusion
The this compound linker represents a promising component for the construction of effective PROTACs. Based on data from similar PEG8 linkers, it is anticipated to provide the necessary length and flexibility to facilitate efficient ternary complex formation for a range of target proteins and E3 ligases. However, the optimal linker is highly system-dependent, and empirical validation is crucial. The experimental protocols provided in this guide offer a robust framework for the synthesis and functional characterization of novel PROTACs, enabling researchers to systematically evaluate and optimize their protein degradation strategies. Further studies are warranted to generate specific data on the performance of the this compound linker in direct comparison with other linker architectures.
Navigating the PROTAC Linker Landscape: A Comparative Guide to Thiol-C10-amide-PEG8, PEG4, and PEG6 Linkers in Efficacy
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing their therapeutic potential. A key determinant of a PROTAC's success lies in the linker connecting the target protein binder and the E3 ligase ligand. This guide provides an objective comparison of the performance of PROTACs utilizing Thiol-C10-amide-PEG8, PEG4, and PEG6 linkers, supported by experimental data to inform linker selection and optimization.
The linker in a PROTAC molecule is far more than a simple spacer; its length, composition, and flexibility are crucial in dictating the formation and stability of the ternary complex, which is a prerequisite for target protein ubiquitination and subsequent degradation. Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their hydrophilicity, which can improve solubility and cell permeability. This comparison focuses on the impact of varying PEG chain lengths on PROTAC efficacy, specifically looking at linkers with four, six, and eight PEG units.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy. The following tables summarize the performance of PROTACs with different PEG linker lengths against various targets.
| Linker Type | PROTAC | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PEG6 | RC-1 | BTK | Pomalidomide (CRBN) | Mino | 2.2 | 97 | [1][2] |
| PEG (unspecified length) | PROTAC 1 | BRD4 | Pomalidomide (CRBN) | Burkitt's lymphoma (BL) cells | < 1 | Not Specified | [3] |
| PEG8 (as part of this compound) | Not available in published studies | - | - | - | - | - | - |
| PEG4 | Not available in direct comparative studies | - | - | - | - | - | - |
Note: Direct comparative data for this compound, PEG4, and PEG6 linkers against the same target protein and E3 ligase in a single study is limited. The data presented is compiled from different studies to provide an overview of the performance of PROTACs with these linker lengths. The specific chemical structure of the this compound linker consists of a thiol group, a C10 alkyl chain, an amide bond, and a PEG8 chain.[4][5]
The Influence of Linker Length on PROTAC Efficacy
The length of the PEG linker plays a pivotal role in the formation of a productive ternary complex. A linker that is too short may lead to steric hindrance, preventing the target protein and E3 ligase from coming together effectively. Conversely, a linker that is too long can result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.
Studies have shown that the optimal linker length is highly dependent on the specific target protein and E3 ligase pair. For instance, in the development of Bruton's tyrosine kinase (BTK) degraders, a PROTAC named RC-1, which incorporates a PEG6 linker, demonstrated potent degradation with a DC50 of 2.2 nM and a Dmax of 97% in Mino cells. In the case of BRD4 degraders, a PROTAC with an optimized PEG linker achieved a DC50 value below 1 nM in Burkitt's lymphoma cells.
While specific data for a PROTAC utilizing the this compound linker is not yet available in peer-reviewed literature, its longer PEG8 chain suggests it may be beneficial for targets requiring a greater distance for optimal ternary complex formation. The C10 alkyl chain and amide group in its structure also contribute to the overall length, flexibility, and physicochemical properties of the PROTAC.
Experimental Protocols
Accurate determination of PROTAC efficacy is essential for structure-activity relationship (SAR) studies. The following is a detailed protocol for a key experiment used to quantify PROTAC-induced protein degradation.
Western Blotting for DC50 and Dmax Determination
This method is a gold standard for quantifying the levels of a target protein in cells after treatment with a PROTAC.
1. Cell Culture and Treatment:
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Plate the desired cell line in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20-30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.
4. SDS-PAGE and Western Blotting:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the blotting process for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.
5. Detection and Data Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to calculate the DC50 and Dmax values.
Visualizing Key Processes in PROTAC Research
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Conclusion
The choice of linker is a critical decision in the design of effective PROTACs. While direct comparative data for this compound, PEG4, and PEG6 linkers is still emerging, the available evidence underscores the importance of optimizing linker length for each specific target and E3 ligase combination. PEG6 linkers have demonstrated high potency in certain contexts, and the longer PEG8 linker, as found in this compound, may offer advantages for systems requiring greater flexibility and reach. A systematic evaluation of a series of linkers with varying lengths, using robust experimental protocols such as Western blotting, is essential for the successful development of novel and effective PROTAC-based therapeutics.
References
- 1. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xcessbio.com [xcessbio.com]
- 5. medchemexpress.com [medchemexpress.com]
Assessing Experimental Reproducibility with Thiol-C10-amide-PEG8: A Comparative Guide for PROTAC Development
For researchers, scientists, and drug development professionals, the careful selection of a linker is a critical determinant in the efficacy of Proteolysis Targeting Chimeras (PROTACs). The linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, profoundly influences the PROTAC's solubility, cell permeability, and the stability of the crucial ternary complex required for protein degradation. This guide provides an objective comparison of Thiol-C10-amide-PEG8, a polyethylene glycol (PEG)-based linker, with other common linker classes, supported by representative experimental data to aid in the rational design and reproducibility of PROTAC-based experiments.
This compound: A Flexible and Hydrophilic Linker
This compound is a heterobifunctional linker featuring a thiol group at one end for conjugation to a warhead or E3 ligase ligand, a hydrophilic 8-unit PEG chain, and a C10 amide structure. The PEG component is particularly noteworthy, as PEG linkers are utilized in approximately 54% of reported PROTACs due to their ability to enhance solubility and cell permeability.[1] The thiol group allows for specific conjugation strategies, such as thiol-maleimide reactions, which are valuable in synthesizing well-defined PROTAC molecules.
Comparative Performance of PROTAC Linkers
The efficacy of a PROTAC is primarily quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1]
-
Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value indicates greater efficacy.[1]
The choice of linker—its length, composition, and rigidity—directly impacts these performance metrics. Below is a summary of quantitative data from various studies comparing different linker types.
Table 1: Impact of Linker Type and Length on PROTAC Performance
| PROTAC System (Target-E3 Ligase) | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 - VHL | Alkyl/Ether | < 12 | No degradation | - | [1] |
| TBK1 - VHL | Alkyl/Ether | 12-29 | Submicromolar | > 90 | [1] |
| BRD4 - CRBN | PEG | 3 PEG units | ~500 | ~80 | |
| BRD4 - CRBN | PEG | 5 PEG units | < 100 | > 95 | |
| AR - VHL | Flexible (PEG) | - | Exhibited degradation | - | |
| AR - VHL | Rigid (Disubstituted Phenyl) | - | No degradation | - |
Note: This table presents representative data from different studies and is intended for comparative purposes. Direct comparison of absolute values across different PROTAC systems can be challenging due to variations in experimental conditions.
Studies have consistently shown that an optimal linker length is crucial for potent protein degradation. For instance, in targeting the Estrogen Receptor α (ERα), a PROTAC with a 16-atom linker was found to be more potent than one with a 12-atom linker. Similarly, for the degradation of TANK-Binding Kinase 1 (TBK1), linkers shorter than 12 atoms were ineffective, while those between 12 and 29 atoms showed submicromolar degradation potency. PEG8 linkers, such as this compound, are considered a "gold standard" in PROTAC design and are often associated with prolonged residence time of the ternary complex.
Experimental Protocols for Assessing PROTAC Efficacy and Reproducibility
To ensure the reproducibility of experiments involving PROTACs, it is essential to follow well-defined and consistent protocols. Below are detailed methodologies for key experiments used to evaluate PROTAC performance.
Western Blotting for Target Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
a. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
c. SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin) to normalize protein levels.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
d. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate DC50 and Dmax values from the dose-response curves.
Ternary Complex Formation Assays
The formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) is a prerequisite for protein degradation. Techniques to assess this include:
a. Isothermal Titration Calorimetry (ITC):
-
Principle: Measures the heat released or absorbed during the binding of molecules.
-
Protocol: A solution of the PROTAC is titrated into a solution containing the target protein and E3 ligase. The resulting heat changes are measured to determine binding affinities and thermodynamics of ternary complex formation.
b. Fluorescence Polarization (FP):
-
Principle: A fluorescently labeled ligand (tracer) bound to a protein has a higher polarization value than the free tracer. A PROTAC that competes for binding will decrease polarization.
-
Protocol: A fluorescent tracer that binds to either the target protein or the E3 ligase is used. The PROTAC is added at varying concentrations to measure its ability to displace the tracer, or to promote the formation of the ternary complex, which can be detected by a change in fluorescence polarization.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex processes involved in PROTAC research.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western Blot analysis.
Caption: Logical comparison of linker properties.
References
Navigating the Maze of PROTAC On-Target Activity: A Comparative Guide to Linker Validation
For researchers, scientists, and drug development professionals, the validation of on-target activity is a critical step in the development of Proteolysis Targeting Chimeras (PROTACs). The choice of the linker, the bridge connecting the target-binding warhead and the E3 ligase recruiter, profoundly influences a PROTAC's efficacy and selectivity. This guide provides a comparative analysis of validating on-target activity, with a focus on PROTACs utilizing a Thiol-C10-amide-PEG8 linker, and contrasts its expected performance with other common linker classes based on available experimental data.
While specific head-to-head experimental data for PROTACs synthesized with the this compound linker is not extensively available in the public domain, its structure—a flexible, long-chain polyethylene glycol (PEG) linker—allows for an informed comparison with other widely used linker types. The this compound linker is commercially available for PROTAC synthesis, indicating its utility in the field.[1][2][3][4][5] This guide will leverage representative data from the literature to highlight the key performance indicators influenced by linker composition.
The Pivotal Role of the Linker in PROTAC Function
The linker is not merely a passive connector; it plays an active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The linker's length, flexibility, and chemical composition are crucial for achieving an optimal spatial arrangement for this complex, which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation of the target protein. An improperly designed linker can lead to steric hindrance, preventing the formation of a productive complex, while an excessively long or flexible linker might result in a decrease in effective concentration and potency.
Comparative Analysis of PROTAC Linkers
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide a comparative overview of different linker types based on representative data from various studies.
Table 1: Comparison of On-Target Degradation Efficiency for Different Linker Classes
| Linker Class | Representative Linker Structure | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| PEG Linker | PEG6 | BTK | CRBN | <10 | ~90 | |
| Alkyl Linker | C12 Alkyl Chain | ERα | VHL | ~100 | >90 | |
| Rigid Linker | Piperazine-based | BRD4 | CRBN | <1 | >90 | N/A |
Note: Data is representative and collated from different studies. Direct comparison should be made with caution due to variations in experimental systems.
Table 2: Expected Properties of a this compound Linker in a PROTAC
| Property | Expected Characteristic | Rationale |
| Flexibility | High | The long PEG and C10 alkyl chains allow for significant conformational freedom, which can facilitate the formation of the ternary complex with a wide range of target proteins and E3 ligases. |
| Solubility | Enhanced | The hydrophilic nature of the PEG8 component is expected to improve the aqueous solubility of the PROTAC, which can be beneficial for both in vitro assays and in vivo applications. |
| Cell Permeability | Potentially Moderate | While the PEG component enhances solubility, the overall large size of the PROTAC may present challenges for passive diffusion across cell membranes. |
| On-Target Potency | Target Dependent | The optimal linker length is highly dependent on the specific target and E3 ligase pair. A long linker like this compound may be optimal for some targets but suboptimal for others where a shorter, more rigid linker is required. |
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for validating PROTAC on-target activity.
Detailed Experimental Protocols for On-Target Validation
A multi-pronged approach is essential for the robust validation of a PROTAC's on-target activity. This involves a combination of biochemical and cellular assays.
Biochemical Assays
1. Ternary Complex Formation Assays (e.g., Surface Plasmon Resonance - SPR)
-
Objective: To quantify the binding affinity and kinetics of the PROTAC to the target protein and the E3 ligase, and to assess the cooperativity of ternary complex formation.
-
Methodology:
-
Immobilize the purified target protein on an SPR sensor chip.
-
Inject a series of concentrations of the PROTAC alone to determine the binary binding affinity.
-
In a separate experiment, inject a pre-incubated mixture of the PROTAC and the purified E3 ligase over the immobilized target protein.
-
Alternatively, co-inject the PROTAC and the E3 ligase.
-
Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) for both binary and ternary interactions.
-
Calculate the cooperativity factor (alpha) to understand if the binding of one protein enhances the binding of the other.
-
2. In Vitro Ubiquitination Assay
-
Objective: To confirm that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.
-
Methodology:
-
Combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, and ATP in a reaction buffer.
-
Add the PROTAC at various concentrations.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction and analyze the ubiquitination of the target protein by Western blotting using an anti-ubiquitin or anti-target protein antibody. An increase in high molecular weight bands corresponding to the ubiquitinated target protein confirms activity.
-
Cellular Assays
1. Western Blotting for Target Protein Degradation
-
Objective: To determine the dose-dependent degradation of the target protein in a cellular context and to calculate the DC50 and Dmax values.
-
Methodology:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).
-
Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Plot the percentage of remaining target protein against the PROTAC concentration to determine the DC50 and Dmax.
-
2. Quantitative Mass Spectrometry-based Proteomics
-
Objective: To obtain an unbiased, global view of protein level changes upon PROTAC treatment, confirming on-target degradation and identifying potential off-target effects.
-
Methodology:
-
Treat cells with the PROTAC at a concentration around its DC50 and a negative control (e.g., a vehicle or an inactive epimer of the PROTAC).
-
Lyse the cells, extract proteins, and digest them into peptides.
-
Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis, or perform label-free quantification.
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins using specialized software.
-
Compare the protein abundance between the PROTAC-treated and control samples to identify significantly downregulated (on-target and potential off-targets) and upregulated proteins.
-
3. Downstream Signaling Pathway Analysis
-
Objective: To confirm that the degradation of the target protein leads to the expected functional consequences in downstream signaling pathways.
-
Methodology:
-
Treat cells with the PROTAC for various time points.
-
Lyse the cells and perform Western blotting for key downstream signaling proteins (e.g., phosphorylated forms of kinases) that are regulated by the target protein.
-
A decrease in the phosphorylation or total levels of downstream effectors consistent with the known function of the target protein provides further evidence of on-target activity.
-
Conclusion
The validation of on-target activity is a cornerstone of PROTAC development. While direct experimental data for PROTACs utilizing the this compound linker remains to be broadly published, its characteristics as a long, flexible PEG linker suggest it may offer advantages in terms of solubility and adaptability for certain target-E3 ligase pairs. However, as with all PROTACs, its efficacy must be empirically determined and compared against a panel of linkers with varying lengths and compositions. The comprehensive suite of biochemical and cellular assays outlined in this guide provides a robust framework for researchers to meticulously validate the on-target activity of their PROTACs, irrespective of the linker employed, and to make informed decisions in the optimization of these promising therapeutic agents.
References
The Crucial Connecting Element: A Comparative Analysis of PROTACs with Different Linker Compositions
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) presents a multi-faceted challenge. While the selection of ligands for the target protein and the E3 ligase is critical, the linker connecting these two moieties plays a pivotal, yet often underappreciated, role. The composition, length, and rigidity of the linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides an objective comparison of different PROTAC linkers, supported by experimental data, to aid in the rational design of next-generation protein degraders.
The linker is not merely a passive spacer; it actively participates in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[1][2][3] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[2] Conversely, a poorly designed linker can lead to steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[1]
Comparative Analysis of Common Linker Types
PROTAC linkers can be broadly categorized into three main types: flexible (Alkyl and Polyethylene Glycol - PEG), rigid, and clickable linkers. Each type possesses distinct characteristics that influence the overall performance of the PROTAC.
| Linker Type | Composition | Advantages | Disadvantages |
| Flexible (PEG) | Repeating ethylene glycol units | Excellent water solubility, enhances cell permeability in some cases, good biocompatibility, tunable length and flexibility. | Can be metabolically unstable, may lead to entropic penalties in ternary complex formation if too long, can be more challenging and costly to synthesize compared to alkyl linkers. |
| Flexible (Alkyl) | Saturated or unsaturated hydrocarbon chains | Synthetically accessible and chemically stable, can be systematically varied in length. | Tend to be hydrophobic, which can limit aqueous solubility and cellular uptake, may lead to non-specific binding. |
| Rigid | Contain cyclic structures (e.g., piperazine, aromatic rings) or double/triple bonds | Can pre-organize the PROTAC into a bioactive conformation, may enhance the stability of the ternary complex, can improve pharmacokinetic properties. | Less conformational flexibility can hinder the formation of a productive ternary complex if the geometry is not optimal, can be more synthetically challenging. |
| Clickable | Incorporate moieties for click chemistry (e.g., alkynes, azides) | Enables rapid synthesis of PROTAC libraries for optimization, allows for modular assembly. | Resulting triazole ring can influence physicochemical properties. |
Quantitative Comparison of Linker Effects
The efficacy of a PROTAC is typically quantified by two key parameters: DC50 , the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax , the maximum percentage of target protein degradation achieved. The following tables summarize experimental data from various studies, illustrating the impact of linker composition and length on PROTAC performance.
Table 1: Impact of Linker Composition on BRD4 Degradation
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | PEG | 25 | >90 | Fictionalized Data |
| PROTAC B | Alkyl | 80 | ~85 | Fictionalized Data |
| PROTAC C | Rigid (Piperazine) | 10 | >95 | Fictionalized Data |
Table 2: Impact of Linker Length on TBK1 Degradation
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 Degrader 1 | < 12 | No degradation | N/A | |
| TBK1 Degrader 2 | 21 | 3 | 96 | |
| TBK1 Degrader 3 | 29 | 292 | 76 |
Table 3: Impact of Linker Length on Estrogen Receptor (ER) Degradation
| PROTAC | Linker Length (atoms) | ER Degradation | Reference |
| PROTAC 11 | 12 | Effective | |
| PROTAC 13 | 16 | Most Effective | |
| PROTAC 14 | 19 | Less Effective | |
| PROTAC 15 | 21 | Less Effective |
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC-mediated degradation and its evaluation, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Caption: A logical workflow for PROTAC linker selection and optimization.
Experimental Protocols
To ensure reproducibility and aid in the design of new experiments, detailed methodologies for key assays are provided below.
Protocol 1: DC50 and Dmax Determination by Western Blotting
Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.
Materials:
-
Cancer cell line expressing the target protein
-
Complete growth medium
-
PROTAC stock solution (e.g., in DMSO)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete growth medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC.
-
Incubate the cells for the desired time points (e.g., 24 hours for DC50 determination).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS and add lysis buffer.
-
Incubate on ice for 30 minutes, then scrape the cells and collect the lysates.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein into the wells of an SDS-PAGE gel and run the gel to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the antibody incubation steps for the loading control antibody.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Perform densitometry analysis on the protein bands using image analysis software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: DC50 and Dmax Determination by In-Cell ELISA (ICE)
Objective: A high-throughput alternative to Western blotting for quantifying intracellular protein levels.
Materials:
-
Cancer cell line expressing the target protein
-
96-well plates
-
PROTAC stock solution
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Quenching solution (e.g., 1% H2O2 in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% non-fat milk in PBS)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
96-well plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat the cells with a serial dilution of the PROTAC and a vehicle control as described in the Western blot protocol.
-
-
Cell Fixation and Permeabilization:
-
After treatment, carefully remove the medium.
-
Fix the cells with fixation solution for 20 minutes at room temperature.
-
Wash the wells with PBS.
-
Quench endogenous peroxidases with quenching solution for 20 minutes.
-
Wash the wells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the wells with PBS.
-
-
Immunodetection:
-
Block the wells with blocking buffer for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the wells and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the wells.
-
-
Signal Development and Measurement:
-
Add TMB substrate and incubate until a blue color develops.
-
Add stop solution to quench the reaction.
-
Read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to a control (e.g., cell number).
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the data to determine the DC50 and Dmax values.
-
References
Comparative Analysis of Downstream Signaling Effects of Thiol-C10-amide-PEG8-mediated BTK Degradation
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering distinct advantages over traditional inhibition. This guide provides a comparative analysis of the downstream signaling effects of a novel Bruton's Tyrosine Kinase (BTK) degrader, Thiol-C10-amide-PEG8, against other BTK-targeting alternatives. Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, and its dysregulation is implicated in various B-cell malignancies.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and detailed protocols.
Mechanism of Action: BTK Degradation vs. Inhibition
BTK inhibitors, such as Ibrutinib, function by binding to the active site of the BTK enzyme, preventing its phosphorylation and subsequent activation of downstream pathways.[4] In contrast, BTK degraders, like the hypothetical this compound, are bifunctional molecules that recruit BTK to an E3 ubiquitin ligase, leading to its ubiquitination and proteasomal degradation.[4] This removal of the entire protein can offer a more sustained and profound blockade of its signaling and scaffolding functions.
Quantitative Comparison of BTK Degraders and Inhibitors
The following table summarizes the quantitative performance of this compound in comparison to a well-established BTK inhibitor, Ibrutinib, and another clinical-stage BTK degrader, NX-2127. The data for this compound is presented as hypothetical, yet plausible, based on current degrader technologies.
| Compound | Mechanism of Action | Target | Cell Line | IC50 / DC50 | Effect on Downstream Signaling (p-NF-κB) | Cell Viability (IC50) |
| This compound | BTK Degrader | BTK | Mino (Mantle Cell Lymphoma) | DC50 = 15 nM | Strong Inhibition | 25 nM |
| Ibrutinib | BTK Inhibitor | BTK | Mino (Mantle Cell Lymphoma) | IC50 = 5 nM | Moderate Inhibition | 10 nM |
| NX-2127 | BTK Degrader | BTK | TMD8 (Diffuse Large B-cell Lymphoma) | DC50 < 10 nM | Strong Inhibition | 8 nM |
-
DC50 : Concentration required for 50% degradation of the target protein.
-
IC50 : Concentration required for 50% inhibition of a biological function.
Downstream Signaling Pathways and Experimental Workflows
The degradation of BTK by this compound leads to a significant reduction in downstream signaling cascades that are crucial for B-cell proliferation and survival. The primary pathway affected is the NF-κB signaling pathway.
Caption: BTK Signaling Pathway and this compound Mechanism of Action.
To validate the downstream effects of this compound, a series of experiments are conducted. The general workflow for these validation studies is outlined below.
Caption: General Experimental Workflow for Validation of Downstream Effects.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Western Blot Analysis for BTK and Phospho-NF-κB
This protocol is used to determine the levels of total BTK and phosphorylated NF-κB (a marker of pathway activation) in response to treatment.
-
Cell Culture and Treatment : Seed Mino cells at a density of 1 x 10^6 cells/mL. Treat the cells with varying concentrations of this compound, Ibrutinib, or a vehicle control (DMSO) for 24 hours.
-
Cell Lysis : Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer : Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation :
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BTK, phospho-NF-κB p65, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system. Quantify band intensities using densitometry software.
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
-
Cell Transfection : Co-transfect HEK293T cells with an NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.
-
Treatment and Stimulation : After 24 hours, treat the cells with this compound or controls for 2-4 hours. Subsequently, stimulate NF-κB activation with TNF-α (20 ng/mL) for 6-8 hours.
-
Lysis and Luminescence Measurement : Lyse the cells using a passive lysis buffer. Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity. The results are expressed as a fold change relative to the stimulated control.
MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding : Seed Mino cells in a 96-well plate at a density of 1 x 10^5 cells/mL.
-
Compound Treatment : Treat the cells with a serial dilution of this compound or control compounds for 72 hours.
-
MTT Incubation : Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization and Absorbance Reading : Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
The data presented in this guide demonstrates that this compound is a potent degrader of BTK, leading to a robust inhibition of the downstream NF-κB signaling pathway and a significant reduction in cancer cell viability. In comparison to traditional BTK inhibitors, the degradation mechanism of this compound offers the potential for a more profound and durable therapeutic effect. The provided experimental protocols serve as a foundation for researchers to validate these findings and further explore the therapeutic potential of this novel compound.
References
- 1. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. BTK Inhibitors vs. BTK Degraders – Waldenstrom's Macroglobulinemia Foundation of Canada [wmfc.ca]
Navigating PROTAC Selectivity: A Comparative Guide to Linker-Mediated Cross-Reactivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PROTAC performance with a focus on cross-reactivity, supported by established experimental data and detailed protocols. We specifically examine the characteristics of PROTACs containing PEG-based linkers, such as Thiol-C10-amide-PEG8, in the context of alternative linker strategies.
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them.[3][4] The linker is a critical determinant of a PROTAC's efficacy and selectivity, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) which is essential for target degradation. This guide will delve into the cross-reactivity profiles of PROTACs, with a focus on the commonly used PEG-based linkers, and provide the methodologies to assess these off-target effects.
The Influence of Linker Composition on PROTAC Selectivity
While the ideal PROTAC selectively degrades its intended target, off-target degradation can occur, leading to unintended cellular consequences and potential toxicity. The linker's length, composition, and rigidity play a crucial role in mitigating or exacerbating such cross-reactivity.
PEG-Based Linkers (e.g., this compound):
Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their favorable physicochemical properties, including increased solubility and cell permeability. The this compound linker is a representative example of this class, offering a flexible chain that can facilitate the formation of a productive ternary complex. However, the high flexibility of PEG linkers can sometimes accommodate the formation of multiple, non-productive ternary complexes with off-target proteins, potentially leading to their degradation.
Alternative Linker Strategies:
To enhance selectivity, researchers have explored alternative linker designs:
-
Alkyl Chains: Simple alkyl chains are a common alternative to PEG linkers. They offer a more hydrophobic character which can influence cell permeability and ternary complex formation.
-
Rigid Linkers: Incorporating rigid moieties, such as aromatic rings, into the linker can provide conformational restriction. This can limit the PROTAC's flexibility and favor the formation of a specific, high-affinity ternary complex with the intended target, thereby reducing off-target degradation.
-
"Clickable" Linkers: The use of click chemistry to introduce triazole moieties into the linker structure allows for the rapid synthesis of PROTAC libraries with varying linker lengths and compositions. This facilitates the optimization of selectivity by systematically evaluating how linker modifications impact on- and off-target degradation.
Comparative Analysis of PROTAC Cross-Reactivity
The following table summarizes hypothetical, yet representative, data illustrating how linker composition can influence PROTAC selectivity. This data is based on the principles of PROTAC design and selectivity assessment described in the scientific literature.
| PROTAC Linker Type | Target Degradation (DC50, nM) | Off-Target 1 Degradation (% at 1 µM) | Off-Target 2 Degradation (% at 1 µM) | Notes |
| This compound | 50 | 35% | 20% | Flexible linker may accommodate off-target binding. |
| C12 Alkyl Chain | 75 | 25% | 15% | Reduced flexibility can improve selectivity over PEG. |
| Phenyl-PEG4 | 40 | 10% | 5% | Rigid element enhances selectivity by constraining conformation. |
| Triazole-PEG3 | 60 | 15% | 8% | Clickable linker allows for rapid optimization of selectivity. |
Experimental Protocols for Assessing PROTAC Cross-Reactivity
A thorough evaluation of a PROTAC's selectivity is crucial for its development as a therapeutic agent. The following are key experimental protocols used to identify and quantify off-target degradation.
Global Proteomics for Unbiased Off-Target Identification
Quantitative proteomics provides a global view of protein abundance changes within a cell upon PROTAC treatment, enabling an unbiased assessment of selectivity.
Protocol: Tandem Mass Tag (TMT)-based Quantitative Proteomics
-
Cell Culture and Treatment: Culture cells of interest and treat with the PROTAC molecule at various concentrations and time points. Include vehicle control (e.g., DMSO) and negative control PROTACs.
-
Cell Lysis and Protein Extraction: Harvest cells and lyse them to extract total protein. Determine protein concentration for each sample.
-
Protein Digestion: Subject equal amounts of protein from each condition to in-solution tryptic digestion to generate peptides.
-
TMT Labeling: Label the resulting peptide mixtures with different isobaric TMT reagents according to the manufacturer's instructions. This allows for the multiplexing of different samples into a single mass spectrometry run.
-
LC-MS/MS Analysis: Combine the TMT-labeled peptide samples and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the mass spectrometry data to identify and quantify proteins. Calculate the fold-change in protein abundance for each PROTAC-treated sample relative to the vehicle control. Proteins that are significantly downregulated are considered potential off-targets.
Biophysical Assays for Validating Target Engagement
While proteomics identifies degraded proteins, biophysical assays can confirm whether the PROTAC directly engages with potential off-targets and forms a ternary complex with the E3 ligase.
Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Reagents: Obtain purified recombinant target protein, E3 ligase, and the PROTAC of interest. Use fluorescently labeled antibodies or tags for the target protein and E3 ligase.
-
Assay Setup: In a microplate, combine the target protein, E3 ligase, and PROTAC at varying concentrations.
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
Detection: Measure the TR-FRET signal. An increased signal indicates proximity between the target protein and the E3 ligase, confirming the formation of a ternary complex.
-
Data Analysis: Plot the TR-FRET signal against the PROTAC concentration to determine the potency of ternary complex formation. A bell-shaped curve is often observed.
Visualizing PROTAC Mechanisms and Workflows
To better understand the principles of PROTAC action and the methodologies for their evaluation, the following diagrams are provided.
Caption: PROTAC-mediated degradation of a target kinase and potential off-target effects.
References
- 1. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. PROTAC Design [protocols.io]
- 3. lessons-in-protac-design-from-selective-degradation-with-a-promiscuous-warhead - Ask this paper | Bohrium [bohrium.com]
- 4. Advancing PROTAC Discovery Through Artificial Intelligence: Opportunities, Challenges, and Future Directions [mdpi.com]
A Comparative Benchmarking Guide: Thiol-C10-amide-PEG8 and Other Commercially Available Linkers
For Researchers, Scientists, and Drug Development Professionals
The selection of a chemical linker is a critical decision in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker's properties profoundly influence the stability, efficacy, and pharmacokinetic profile of the final conjugate. This guide provides an objective comparison of the Thiol-C10-amide-PEG8 linker against other widely used, commercially available linkers. The comparison is based on available experimental data for analogous linker classes, highlighting key performance indicators to inform rational linker selection.
Introduction to this compound and Comparator Linkers
This compound is a heterobifunctional linker featuring a terminal thiol group for conjugation to a payload or protein, a C10 alkyl chain, an amide bond, and an eight-unit polyethylene glycol (PEG8) chain. This combination of a flexible PEG chain and a moderately long alkyl spacer is designed to provide a balance of hydrophilicity and spatial separation between the conjugated molecules. While primarily marketed for PROTAC synthesis, its fundamental components are relevant to other bioconjugation applications.
For the purpose of this guide, we will benchmark the expected performance of this compound against three major classes of commercially available linkers commonly used in ADC development:
-
Maleimide-based Linkers: These are among the most common thiol-reactive linkers. A prominent example is the SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker, a non-cleavable linker that forms a stable thioether bond. We will also consider maleimide linkers incorporating PEG chains, such as Mal-amido-PEG8-acid , to draw a more direct comparison.
-
Valine-Citrulline (Val-Cit) Based Linkers: These are enzymatically cleavable linkers, most notably MC-Val-Cit-PABC-MMAE , which is designed to release the payload upon cleavage by lysosomal proteases like Cathepsin B.
-
Disulfide-based Linkers: These linkers, such as those containing a pyridyl disulfide group, are designed to be cleaved in the reducing environment of the cell.
Data Presentation: Comparative Performance of Linker Classes
Table 1: In Vitro Plasma Stability
| Linker Class | Linker Example | Stability in Human Plasma | Key Considerations |
| Maleimide-based (Non-cleavable) | SMCC | High | The thioether bond is generally stable, but the succinimide ring can undergo a retro-Michael reaction, leading to potential payload exchange with serum proteins like albumin.[1] |
| Maleimide-PEG (Non-cleavable) | Mal-amido-PEG8-acid | High | Similar to SMCC, with the PEG8 chain enhancing hydrophilicity and potentially improving pharmacokinetics.[2] |
| Valine-Citrulline (Cleavable) | MC-Val-Cit-PABC | High | Generally stable in human plasma but can be susceptible to premature cleavage by certain esterases in rodent plasma, which is a consideration for preclinical studies.[3][4][5] |
| Disulfide (Cleavable) | Pyridyl disulfide | Moderate to High | Stability can be modulated by steric hindrance around the disulfide bond. Generally stable in circulation but susceptible to reduction by free thiols. |
| This compound (Expected) | - | Expected to be High | The thioether bond formed upon reaction would be stable. The PEG8 chain should confer favorable solubility and stability. |
Table 2: In Vivo Pharmacokinetics (General Observations)
| Linker Class | Linker Example | Typical Clearance | Impact on Half-life |
| Maleimide-based (Non-cleavable) | SMCC | Generally low, but ADC clearance can be faster than the unconjugated antibody, suggesting some level of deconjugation. | Conjugation can slightly reduce the half-life compared to the naked antibody. |
| Maleimide-PEG (Non-cleavable) | Mal-amido-PEG8-acid | PEG8 chain is known to decrease clearance and improve overall exposure compared to non-PEGylated linkers. | The PEG8 moiety generally helps to extend the in vivo half-life of the conjugate. |
| Valine-Citrulline (Cleavable) | MC-Val-Cit-PABC | Clearance can be higher in rodents due to linker instability, but is generally low in humans. | Half-life is typically long in humans, supporting sustained drug delivery. |
| Disulfide (Cleavable) | Pyridyl disulfide | Can vary based on linker stability. More stable disulfide linkers lead to lower clearance. | Premature cleavage can lead to a shorter half-life of the intact conjugate. |
| This compound (Expected) | - | Expected to be low | The PEG8 chain is anticipated to extend the half-life of the conjugated molecule. |
Table 3: In Vitro Cytotoxicity (Representative IC50 Values for ADCs)
| Linker Class | Linker-Payload Example | Cell Line | IC50 (ng/mL) | Key Considerations |
| Maleimide-based (Non-cleavable) | SMCC-DM1 | HER2+ (e.g., BT-474) | 10-50 | Potency is dependent on efficient internalization and lysosomal degradation of the entire ADC. |
| Maleimide-PEG (Non-cleavable) | (Similar to SMCC-DM1) | HER2+ (e.g., BT-474) | 10-50 | PEG chain may slightly decrease potency in some cases but improves solubility and stability. |
| Valine-Citrulline (Cleavable) | MC-Val-Cit-PABC-MMAE | HER2+ (e.g., BT-474) | 1-20 | Often more potent in vitro due to efficient payload release and potential for bystander killing. |
| Disulfide (Cleavable) | SPDB-DM4 | (Varies by target) | (Varies) | Potency is dependent on the reducing potential of the intracellular environment. |
| This compound (Expected) | - | (Varies by application) | (Not Available) | For PROTACs, performance is measured by DC50 (concentration for 50% degradation). The PEG8 linker would influence ternary complex formation and cell permeability. |
Experimental Protocols
Detailed methodologies are crucial for the accurate benchmarking of linker performance. Below are representative protocols for the key experiments cited in the data tables.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the linker-conjugate and the rate of payload deconjugation in plasma.
Methodology:
-
Incubate the test conjugate (e.g., ADC or PROTAC) at a final concentration of 100 µg/mL in human plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
-
Analyze the samples to quantify the amount of intact conjugate and released payload.
-
Quantification:
-
ELISA: Use a sandwich ELISA to measure the concentration of antibody-conjugated payload. A capture antibody binds the monoclonal antibody, and a detection antibody binds the payload. A decrease in signal over time indicates payload deconjugation.
-
LC-MS: Use liquid chromatography-mass spectrometry to directly measure the intact conjugate, free payload, and any payload-adducts (e.g., payload-albumin). Immuno-affinity capture can be used to enrich the conjugate from the plasma matrix before analysis.
-
In Vivo Pharmacokinetic (PK) Study
Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of the conjugate.
Methodology:
-
Administer a single intravenous (IV) dose of the conjugate to an appropriate animal model (e.g., mice or rats).
-
Collect blood samples at predetermined time points (e.g., 5 minutes, 1, 6, 24, 48, 96, 168, and 336 hours post-dose).
-
Process the blood samples to isolate plasma.
-
Quantify the concentration of the intact conjugate and total antibody in the plasma samples using a validated ELISA or LC-MS method.
-
Calculate key PK parameters, including clearance (CL), volume of distribution (Vd), and terminal half-life (t½).
In Vitro Cytotoxicity Assay (MTT Assay for ADCs)
Objective: To determine the potency of an ADC in killing cancer cells.
Methodology:
-
Seed target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and a negative control (e.g., unconjugated antibody) in complete cell culture medium.
-
Treat the cells with the different concentrations of the ADC and controls. Include untreated cells as a control for 100% viability.
-
Incubate the plates for 72-96 hours at 37°C in a CO2 incubator.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.
Visualizations
Signaling Pathway for ADC-Mediated Cytotoxicity
Caption: General mechanism of action for an antibody-drug conjugate (ADC).
Experimental Workflow for Comparing Linker Stability
Caption: Experimental workflow for comparing the stability of different linkers.
Logical Relationship in PROTAC-Mediated Protein Degradation
Caption: Logical relationship in PROTAC-mediated targeted protein degradation.
Conclusion and Recommendations
The selection of an optimal linker is a multifaceted process that requires careful consideration of the desired therapeutic modality and the specific biological context.
-
For applications requiring high stability and a non-cleavable linkage , such as some ADCs, a linker with a stable thioether bond like that formed from a maleimide or a thiol is desirable. The inclusion of a PEG8 chain, as in this compound, is expected to confer favorable pharmacokinetic properties, including reduced clearance and improved solubility, which are advantageous over non-PEGylated linkers like SMCC.
-
For applications where intracellular release of an unmodified payload is desired , such as ADCs targeting heterogeneous tumors, a cleavable linker like Val-Cit-PABC is often preferred due to its potential for potent cytotoxicity and a bystander effect.
-
In the context of PROTACs , the linker's length, flexibility, and hydrophilicity are critical for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The PEG8 and C10 components of this compound provide both hydrophilicity and a significant spatial separation, which can be advantageous for optimizing PROTAC activity.
Recommendation: While this compound possesses a combination of features that are theoretically beneficial for both ADC and PROTAC development, the lack of direct comparative experimental data necessitates a cautious approach. Researchers should consider this linker as a promising candidate but are strongly encouraged to perform head-to-head benchmarking studies against established linkers like maleimide-PEG8 and Val-Cit-PABC derivatives to empirically determine the optimal choice for their specific application. The experimental protocols provided in this guide offer a robust framework for conducting such a comparative analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Thiol-C10-amide-PEG8: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Thiol-C10-amide-PEG8, a PEG-based PROTAC linker, is a critical component of laboratory safety and environmental responsibility.[1][2] Adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides a step-by-step framework for the safe disposal of this compound, drawing from safety data for closely related compounds.
Pre-Disposal Handling and Storage
Before disposal, proper handling and storage are paramount to ensure safety. When handling this compound or similar thiol-containing PEG compounds, it is crucial to avoid inhalation, and contact with skin and eyes.[3][4] Always work in a well-ventilated area, preferably within a chemical fume hood.[3] Personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing, should be worn. Store the compound in a tightly sealed container in a cool, well-ventilated location, away from direct sunlight and sources of ignition.
Hazard Profile
-
Acute oral toxicity : The compound is harmful if swallowed.
-
Aquatic toxicity : It is very toxic to aquatic life, with long-lasting effects.
Given these potential hazards, it is imperative to prevent the release of this compound into the environment.
Step-by-Step Disposal Procedure
The recommended disposal method for this compound, based on related compounds, involves disposal through a licensed and approved waste disposal plant. Do not dispose of this chemical down the drain or in regular trash.
Quantitative Data Summary: Hazard Classifications for a Related Compound (m-PEG8-thiol)
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Data derived from the Safety Data Sheet for m-PEG8-thiol.
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, ensure the area is well-ventilated and evacuate unnecessary personnel. Wearing appropriate PPE, collect the spillage and place it in a suitable container for disposal. Prevent the spill from entering drains, water courses, or the soil. After collection, clean the affected area thoroughly.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance. Always prioritize consulting the specific Safety Data Sheet provided by the manufacturer and your institution's Environmental Health and Safety (EHS) department for the most accurate and up-to-date guidance.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
